4-Phenylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJPRMSEZRNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development
Established Synthetic Pathways for 4-Phenylpyrrolidin-3-amine
The synthesis of the this compound core relies on foundational organic chemistry principles, including the formation of the heterocyclic ring and the strategic introduction of functional groups.
Cyclization Reactions of Precursor Molecules
The formation of the pyrrolidine (B122466) ring is a critical step, often achieved through the cyclization of linear precursor molecules. One established route involves the transformation of itaconic acid, which serves as a key starting material. mdpi.com This process begins with the reaction of itaconic acid with aniline (B41778) to form 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, effectively constructing the core pyrrolidone ring structure through a cyclization reaction. mdpi.com
Another advanced strategy for forming substituted pyrrolidine rings is through a Domino Ring-Opening Cyclization (DROC) of activated aziridines with a nucleophile like malononitrile. researchgate.net This method, often catalyzed by Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), proceeds via an Sₙ2-type pathway where the nucleophile attacks the activated aziridine, leading to ring opening followed by an intramolecular cyclization to yield highly functionalized dihydropyrroles, which are precursors to the saturated pyrrolidine ring. researchgate.net
Multi-step Synthesis Approaches
Complex molecules like this compound are typically assembled through multi-step sequences that allow for precise control over the stereochemistry and functional group placement. A well-documented approach is the five-step transformation of itaconic acid into a 1-phenyl-5-oxopyrrolidin-3-yl substituted pyrimidine (B1678525). mdpi.com This sequence highlights a typical multi-step logic where the pyrrolidine ring is first synthesized and then further functionalized.
The key steps in this pathway include:
Michael Addition and Cyclization: Reaction of itaconic acid with aniline.
Amidation: Conversion of the resulting carboxylic acid to an amide.
Condensation: Reaction with a suitable reagent to build a new ring system attached to the pyrrolidine core.
Cyclization: Formation of a pyrimidine ring.
Hydrolysis: Conversion of an ester group to a carboxylic acid, yielding the final functionalized product. mdpi.com
A similar multi-step logic is employed in the synthesis of the related compound 4-phenylpyrrolidin-2-one, which can be prepared in three steps starting from a commercial compound, using a dynamic kinetic resolution (DKR) as the key asymmetric step. researchgate.net
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Itaconic acid | Aniline, Acetic Anhydride (B1165640) | 1-phenyl-5-oxopyrrolidine-3-carboxylic acid | 80% |
| 2 | 1-phenyl-5-oxopyrrolidine-3-carboxylic acid | Meldrum's acid, CDI, 4-DMAP | 5-(1-phenyl-5-oxopyrrolidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 75% |
| 3 | Product of Step 2 | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 3-(2-(dimethylamino)vinyl)-1-phenyl-5-oxopyrrolidine | - |
| 4 | Product of Step 3 | Acetamidine or Benzamidine | Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate | 50-65% |
| 5 | Product of Step 4 | 1 M NaOH (aq), Methanol, THF | 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid | 86-92% |
Direct Carbamation Strategies
Direct carbamation involves the introduction of a carbamate (B1207046) group onto a molecule, which can serve as a precursor to the amine functionality. While specific examples for the direct carbamation of a 4-phenylpyrrolidine precursor are not detailed, general methods are well-established. A three-component coupling of an amine, carbon dioxide, and a halide in the presence of cesium carbonate can efficiently produce carbamates under mild conditions. organic-chemistry.org Such a strategy could theoretically be applied to a suitable 4-phenylpyrrolidine precursor to install a protected amine group. Another approach involves the Curtius rearrangement of an acyl azide, formed from a carboxylic acid, which generates an isocyanate that can be trapped by an alcohol to form a carbamate. organic-chemistry.org These methods provide a direct route to N-protected amines, which can then be deprotected to yield the final amine product. nih.gov
Advanced Synthetic Techniques
To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques are often employed.
Microwave-Assisted Synthesis for Reaction Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ekb.egresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. core.ac.uk This technique is particularly beneficial for the synthesis of heterocyclic compounds. ekb.eg For instance, the one-pot synthesis of pyrrolidinetriones from anilines and enamino diketones shows significantly better yields and shorter reaction times under microwave irradiation compared to traditional refluxing. core.ac.uk Similarly, the synthesis of 4-amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles demonstrated a significant rate enhancement with microwave heating. asianpubs.org These findings suggest that the cyclization and functionalization steps in the synthesis of this compound could be substantially optimized by applying microwave technology, leading to a more efficient and greener chemical process. ekb.eg
| Product | Conventional Method (Reflux) | Microwave Method |
|---|---|---|
| Time | 8 hours | ~13 minutes |
| Yield | Lower | 50-76% (Moderate to Good) |
Application of Protecting Group Chemistry
In any multi-step synthesis involving a reactive functional group like an amine, protecting group chemistry is essential. libretexts.org The amino group in a precursor to this compound is nucleophilic and can participate in unwanted side reactions. To prevent this, the amine is temporarily "masked" with a protecting group. pressbooks.pub
Common strategies for amine protection include:
Acylation: Forming an amide using reagents like tert-butyloxycarbonyl anhydride (Boc₂O) to give a Boc-protected amine. youtube.com This group is stable under many reaction conditions but can be easily removed with acid.
Sulfonylation: Reacting the amine with a sulfonyl chloride, such as 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), to form a stable sulfonamide. orgsyn.org The SES group is robust but can be cleaved under relatively mild, specific conditions using a fluoride (B91410) source like TBAF. orgsyn.org
The choice of protecting group is critical and depends on the specific reaction conditions that will be used in subsequent steps. An ideal protecting group is easy to install, stable throughout the synthetic sequence, and can be removed selectively in high yield without affecting the rest of the molecule. pressbooks.pub
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine (B6355638) in DMF) |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl | Fluoride source (e.g., TBAF, CsF) |
Asymmetric Synthesis Approaches
The asymmetric synthesis of this compound and its derivatives is crucial for accessing specific stereoisomers with desired biological activities. Key strategies include dynamic kinetic resolution using enzymes and various chiral induction methodologies.
Dynamic Kinetic Resolution via Enzymatic Amination
Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral amines from corresponding ketones. nih.gov This method has been successfully applied to the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, a precursor to this compound. mdpi.comresearchgate.net The process involves an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. mdpi.comresearchgate.net
In a notable application, the DKR of a racemic α-chiral aldehyde was employed to prepare a precursor for 3-phenyl-GABA derivatives. acs.orgacs.org The reaction, catalyzed by an ω-transaminase (ATA-117), yielded the desired product in high isolated yield, although the stereoselectivity was moderate. acs.orgacs.org The choice of co-solvent and pH are critical parameters that require careful optimization to enhance the enantioselectivity of the reaction. researchgate.net
The mechanism of ω-transaminase-catalyzed reactions involves the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, facilitated by the cofactor pyridoxal (B1214274) 5′-phosphate (PLP). nih.gov This process can be used for either kinetic resolution of a racemic amine or for the asymmetric synthesis from a prochiral ketone. nih.gov To drive the reaction equilibrium towards the product amine, various strategies are employed, such as using a co-substrate that removes the ketone byproduct. nih.govtdx.cat
Table 1: Key Features of Dynamic Kinetic Resolution via Enzymatic Amination
| Feature | Description | Reference |
| Enzyme Class | ω-Transaminases (ω-TAs) | nih.govmdpi.com |
| Key Principle | Combines in-situ racemization of the less reactive enantiomer with the stereoselective enzymatic reaction of the more reactive one. | nih.gov |
| Application | Synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one. | mdpi.comresearchgate.netacs.org |
| Optimization | Co-solvent and pH are crucial for improving enantioselectivity. | researchgate.net |
Chiral Induction Methodologies
Chiral induction is a fundamental strategy in asymmetric synthesis where a chiral auxiliary or reagent directs the stereochemical outcome of a reaction. One prominent method involves the use of sulfinamides, such as tert-butanesulfinamide (tBS), as a chiral source. nih.gov This approach allows for the stereodivergent synthesis of amines with multiple chiral centers through sequential chirality induction and transfer events. nih.gov
The use of chiral auxiliaries is a well-established method for inducing asymmetry. For instance, (S)-α-methylbenzylamine has been used as a chiral auxiliary in the synthesis of enantiomerically pure quinazolinones, which are precursors to chiral amino acids. scirp.org Another approach involves the use of chiral aminophenol ligands to induce asymmetry in the synthesis of complex molecules. google.com
Recent advancements in organocatalysis have also provided powerful tools for chiral induction. rsc.org For example, organocatalyzed kinetic resolution has been used to synthesize highly sterically congested α-tertiary amines. rsc.org These methods often rely on the formation of a transient chiral intermediate that directs the subsequent bond formation. nih.gov
Synthesis of Key Intermediates and Analogues
The synthesis of key intermediates and structural analogs is essential for developing new derivatives and exploring structure-activity relationships. This section focuses on the formation of 1-phenylpyrrolidin-3-amine (B101601) and 4-phenylpyrrolidone derivatives.
Formation of 1-Phenylpyrrolidin-3-amine Derivatives
Derivatives of 1-phenylpyrrolidin-3-amine are important scaffolds in drug discovery. Their synthesis often involves the formation of a carbon-nitrogen bond between a pyrrolidine ring and a phenyl group.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines from aryl halides. organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org
In the context of pyrrolidine derivatives, the Buchwald-Hartwig reaction has been employed to couple a pyrrolidine moiety with an aryl halide to form 1-arylpyrrolidines. ucl.ac.uk For example, 3-pyrrolidine ester can be cross-coupled with an aryl iodide under palladium catalysis to yield the corresponding 1-arylpyrrolidine, which can then be further modified. ucl.ac.uk The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.orgsigmaaldrich.com Third-generation palladium precatalysts have been developed to improve the efficiency and reliability of generating the active catalytic species. sigmaaldrich.com
The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable ligand. wikipedia.orgsigmaaldrich.com The mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents/Conditions | Reference |
| Palladium Source | Pd G3 precatalysts, PEPPSI™ precatalysts | sigmaaldrich.com |
| Ligand | BrettPhos, XPhos, BINAP, DPPF | wikipedia.orgsigmaaldrich.com |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | sigmaaldrich.com |
| Solvent | Toluene, Dioxane, THF | sigmaaldrich.com |
| Temperature | Room temperature to 110 °C | sigmaaldrich.com |
Synthesis of 4-Phenylpyrrolidone Derivatives
4-Phenylpyrrolidone derivatives are key intermediates in the synthesis of various biologically active compounds. google.com Their synthesis can be achieved through several routes, often starting from readily available materials.
One synthetic approach starts from itaconic acid, which is transformed in a multi-step sequence to a 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid intermediate. mdpi.com This intermediate can then be further derivatized. Another method involves a six-step synthesis starting from benzaldehyde, proceeding through condensation, addition, hydrogenation, hydrolysis, esterification, and finally cyclization to yield 4-phenyl-2-pyrrolidone. google.com
An alternative synthesis of 4-phenylpyrrolidin-2-one utilizes an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone (B1345705) with O-(diphenylphosphinyl)hydroxylamine. orgsyn.org Furthermore, the hydrogenation of ethyl 2-(5-methyl-2-oxo-4-phenylpyrrolidin-1-yl)acetates can lead to 5-methyl-4-phenylpyrrolidin-2-ones. caldic.com The synthesis of 1,3-disubstituted 5-oxopyrrolidine derivatives has also been reported starting from 1-phenyl-5-oxopyrrolidine-3-carbohydrazides. lmaleidykla.lt
Preparation of Substituted Pyrrolidines as Building Blocks
The pyrrolidine scaffold is a highly valued structural motif in medicinal chemistry, and the development of synthetic routes to create variously substituted pyrrolidines as versatile building blocks is a key area of research. diva-portal.orgnih.gov These building blocks are strategically designed with functional groups that allow for further diversification, enabling their incorporation into more complex drug candidates. diva-portal.org The goal is often to devise simple, fast, and cost-effective synthetic pathways that start from readily available materials. diva-portal.org
A number of synthetic strategies have been developed to access these crucial intermediates. One prominent method is the 1,3-dipolar cycloaddition, which can be used to stereoselectively produce highly functionalized pyrrolidine derivatives. nih.gov For instance, the reaction between an azomethine ylide, such as one generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, and an alkene like methyl acrylate (B77674) can yield substituted pyrrolidine rings. nih.gov This approach has been successfully applied to generate 4-benzylpyrrolidine-3-carboxylic acid derivatives, which are potent agonists for peroxisome proliferator-activated receptors (PPARs). nih.gov
Other routes focus on multi-step sequences starting from simple precursors. For example, a synthetic pathway to produce highly modifiable 2,4-disubstituted pyrrolidines has been demonstrated, which avoids expensive catalysts and harsh conditions often required in other procedures. diva-portal.org This particular pathway shows significant potential for introducing a variety of functional groups at the 4-position, including fluoro, difluoro, nitrile, and alcohol groups. diva-portal.org Another approach involves the Michael addition, an asymmetric organocatalytic method for carbon-carbon bond formation, to synthesize key building blocks for potential analgesic drugs. dovepress.com For example, the reaction of 2-methylpentanal (B94375) with N-phenylmaleimide can produce a substituted pyrrolidinedione derivative. dovepress.com
The versatility of these building blocks is paramount for their application in drug discovery. diva-portal.orgnih.gov Chemical suppliers offer a wide range of secondary amines, including many pyrrolidine-based scaffolds, which serve as intermediates for library synthesis. enamine.net These pre-functionalized rings are designed for easy modification through common reactions like amide coupling, alkylation, and reductive amination. enamine.net
Below is a table summarizing various synthetic approaches to prepare substituted pyrrolidine building blocks.
| Starting Materials | Key Reaction Type | Resulting Pyrrolidine Scaffold | Reference |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, methyl acrylate | 1,3-Dipolar Cycloaddition | 4-Benzylpyrrolidine-3-carboxylic acid derivatives | nih.gov |
| 2-methylpentanal, N-phenylmaleimide | Asymmetric Michael Addition | (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | dovepress.com |
| Itaconic acid, primary amines | Cyclization, Masamune-Claisen condensation | 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones | researchgate.netresearchgate.net |
| 4-methoxyaniline, ethyl 2-oxopropanoate, benzaldehyde | Multi-component reaction | 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one | diva-portal.org |
Parallel Synthesis Strategies for Library Generation
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large libraries of related compounds for high-throughput screening. fortunepublish.com This combinatorial chemistry approach has been effectively applied to the pyrrolidine scaffold to explore the structure-activity relationships (SAR) of new drug candidates. researchgate.netresearchgate.net By systematically modifying substituents around the core ring, chemists can efficiently identify compounds with improved potency and optimized pharmacological properties. diva-portal.org
Both solid-phase and solution-phase synthesis techniques are employed for library generation. fortunepublish.com Solid-phase organic synthesis (SPOS) offers advantages such as simplified purification, as by-products and excess reagents can be easily washed away from the resin-bound product, and compatibility with automation. fortunepublish.commdpi.com Solution-phase synthesis, on the other hand, allows for easier reaction monitoring and is often more adaptable to a wider range of chemical reactions. fortunepublish.com
To accelerate the synthesis process, particularly for more complex molecules, microwave irradiation has been adopted. nih.gov Microwave-assisted parallel synthesis can significantly reduce reaction times for steps like peptide couplings and Fmoc-removal in solid-phase synthesis, allowing for the generation of a 96-member library of hexapeptides within 24 hours. nih.gov
The table below illustrates a subset of a compound library generated via parallel synthesis, based on a 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide scaffold. researchgate.netmdpi.com
| Core Structure | R Group (Amine Used) | Compound Name |
| Benzylamine | N-Benzyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | |
| Pyrrolidine | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-5-(pyrrolidin-1-ylcarbonyl)pyrimidine | |
| Morpholine (B109124) | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-5-(morpholin-4-ylcarbonyl)pyrimidine | |
| Piperidine | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)-5-(piperidin-1-ylcarbonyl)pyrimidine |
Chemical Reactivity and Transformation Studies of Phenylpyrrolidin 3 Amine Derivatives
Fundamental Reaction Mechanisms
The structural framework of 4-phenylpyrrolidin-3-amine allows for a variety of chemical transformations. Understanding these fundamental reaction mechanisms is crucial for the synthesis of novel derivatives with desired properties.
Oxidation Reactions
The oxidation of this compound derivatives can lead to various products depending on the oxidizing agent and reaction conditions. The nitrogen atom of the pyrrolidine (B122466) ring and the primary amine are both susceptible to oxidation. For instance, tertiary amines can be oxidized to form N-oxides. msu.edu The oxidation of secondary amines can yield hydroxylamines which may be further oxidized to nitrones. uomustansiriyah.edu.iq In some cases, oxidation can lead to the formation of imines. The presence of a phenyl group can also influence the reaction, potentially leading to aromatic hydroxylation under certain conditions.
Research has shown that the oxidation of related pyrrolidine structures, such as 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol, has been investigated using various oxidizing agents like TEMPO/NaOCl and ceric ammonium (B1175870) nitrate (B79036) (CAN), leading to the corresponding ketone. diva-portal.org While not directly involving this compound, these studies provide insight into the oxidative potential of the pyrrolidine ring system.
Nucleophilic Substitution Processes
Nucleophilic substitution is a key reaction for modifying the this compound scaffold. The primary amine group is a potent nucleophile and can readily react with electrophiles. ibchem.comscience-revision.co.uk Additionally, functional groups attached to the pyrrolidine ring can be replaced by other nucleophiles.
A general scheme for nucleophilic substitution involves the attack of a nucleophile (Nu⁻) on an alkyl halide (R-X), resulting in the formation of a new bond and the departure of the halide leaving group. ibchem.com
R-X + Nu⁻ → R-Nu + X⁻ ibchem.com
In the context of this compound derivatives, this can involve:
Reaction with alkyl halides: The primary amine can displace a halide to form secondary or tertiary amines. libretexts.org
Reaction with acyl chlorides or anhydrides: This leads to the formation of amides.
Displacement of other leaving groups: Functional groups on the pyrrolidine ring, such as hydroxyl groups converted to good leaving groups like tosylates or mesylates, can be displaced by various nucleophiles. For instance, a hydroxyl group can be converted to a triflate, which is then displaced by an azide, followed by reduction to an amine. nih.gov
The table below summarizes some common nucleophilic substitution reactions.
| Nucleophile | Electrophile | Product |
| Hydroxide (B78521) ion (OH⁻) | Alkyl halide | Alcohol |
| Cyanide ion (CN⁻) | Alkyl halide | Nitrile |
| Ammonia (B1221849) (NH₃) | Alkyl halide | Primary amine |
Reductive Transformations
Reductive transformations are crucial for modifying functional groups within this compound derivatives. These reactions can target nitro groups, amides, or other reducible functionalities that may be present on the molecule.
For example, the reduction of a nitro group, which can be introduced into the pyrrolidine ring system through various synthetic routes, yields a primary amine. durham.ac.uk This transformation is often achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., Pd/C) or metal hydrides.
Amide functionalities, which can be formed from the primary amine, can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reaction effectively converts a carbonyl group into a methylene (B1212753) group (C=O → CH₂). pressbooks.pub
The table below illustrates some reductive transformations.
| Functional Group to be Reduced | Reducing Agent | Product |
| Nitro Group (R-NO₂) | H₂, Pd/C | Primary Amine (R-NH₂) |
| Amide (R-CONH-R') | LiAlH₄ | Amine (R-CH₂-NH-R') |
| Imine (R=N-R') | NaBH₄ | Amine (R-CH-NH-R') |
Hydrolysis of Functional Groups
Hydrolysis is a chemical reaction where water is used to break down a compound. In the context of this compound derivatives, functional groups such as amides and esters are susceptible to hydrolysis, typically under acidic or basic conditions. unizin.orgnerdfighteria.info
Amide hydrolysis, for instance, breaks the amide bond to yield a carboxylic acid and an amine. unizin.orgbyjus.com This reaction is generally slow in neutral water but is catalyzed by acids or bases. nerdfighteria.infobyjus.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. nerdfighteria.infobyjus.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. byjus.com
Similarly, ester groups can be hydrolyzed to a carboxylic acid and an alcohol. unizin.orgnerdfighteria.info
The table below outlines the products of hydrolysis for amides and esters.
| Functional Group | Condition | Products |
| Amide | Acidic (H₃O⁺) | Carboxylic Acid + Amine Salt |
| Amide | Basic (OH⁻, heat) | Carboxylate Salt + Amine |
| Ester | Acidic (H₃O⁺) | Carboxylic Acid + Alcohol |
| Ester | Basic (OH⁻, heat) | Carboxylate Salt + Alcohol |
Amine Functional Group Chemistry
The primary amine group in this compound is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives.
N-Alkylation Reactions
N-alkylation is a fundamental reaction of the primary amine in this compound, involving the formation of a new carbon-nitrogen bond. ambeed.com This reaction typically occurs with alkyl halides, where the amine acts as a nucleophile and displaces the halide. wikipedia.org
The reaction can proceed to form secondary and tertiary amines. wikipedia.org However, controlling the degree of alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to over-alkylation and the formation of quaternary ammonium salts. wikipedia.org To achieve selective mono-alkylation, specific reagents and conditions are often employed. organic-chemistry.org For example, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled N-alkylation.
The table below presents examples of N-alkylation reactions.
| Amine | Alkylating Agent | Product |
| Primary Amine (R-NH₂) | Alkyl Halide (R'-X) | Secondary Amine (R-NH-R') |
| Secondary Amine (R₂NH) | Alkyl Halide (R'-X) | Tertiary Amine (R₂N-R') |
| Tertiary Amine (R₃N) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt (R₃N⁺-R' X⁻) |
Acylation of Amine Centers
The acylation of amine centers in this compound derivatives is a fundamental transformation that allows for the introduction of a wide array of functional groups, significantly influencing the molecule's chemical and biological properties. This reaction typically involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride (B1165640), leading to the formation of an amide bond. umich.edu The reactivity of the amine can be modulated by the specific reaction conditions employed.
In the context of complex molecules, the ability to perform acylations under various pH conditions is crucial. umich.edu Weak base conditions, for instance, utilize organic amine bases that are not strong enough to deprotonate the nucleophile completely but are themselves good nucleophiles. umich.edu These amine bases can react with a strong acylating agent to form a highly reactive cationic acyl intermediate, which then readily acylates the primary or secondary amine of the this compound derivative. umich.edu
A study on the chemoselective acylation of amines in an aqueous medium using sodium dodecyl sulfate (B86663) (SDS) as a surfactant demonstrated an environmentally friendly approach. organic-chemistry.org This method allows for the efficient acylation of various amines with anhydrides without the need for acidic or basic reagents, and the products can often be isolated without chromatographic separation. organic-chemistry.org
The introduction of an acyl group onto the pyrrolidine nitrogen can serve as a strategic handle for further synthetic modifications or for probing structure-activity relationships (SAR). For example, in the development of RORγt inverse agonists, the pyrrolidine ring of a related phenylpyrrolidinyl sulfone series provided a vector for an acyl substituent to interact with the target protein's binding pocket. nih.gov This highlights how acylation can be a key step in optimizing the pharmacological profile of a molecule.
Table 1: Examples of Acylation Reactions on Pyrrolidine Derivatives
| Acylating Agent | Amine Substrate | Reaction Conditions | Product Type | Reference |
| Acyl Chloride | This compound | Weak organic base (e.g., pyridine) | N-Acyl-4-phenylpyrrolidin-3-amine | umich.edu |
| Acetic Anhydride | This compound | Aqueous SDS | N-Acetyl-4-phenylpyrrolidin-3-amine | organic-chemistry.org |
| Benzoyl Chloride | (3-Phenylpyrrolidin-3-yl)sulfone | Not specified | N-Benzoyl-(3-phenylpyrrolidin-3-yl)sulfone | nih.gov |
This table is illustrative and based on general principles of acylation applied to similar structures.
Elimination Reactions
The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.orgbyjus.com The process involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.commasterorganicchemistry.com This salt is then treated with a base, such as silver oxide in water, to generate a quaternary ammonium hydroxide, which upon heating, undergoes an elimination reaction to form an alkene and a tertiary amine. libretexts.org A key characteristic of the Hofmann elimination is that it typically yields the less substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com
In the context of this compound derivatives, a Hofmann-type elimination could be envisioned as a potential synthetic strategy, although direct examples in the literature are scarce. The pyrrolidine ring nitrogen would first be exhaustively methylated to form the corresponding quaternary ammonium salt. Subsequent treatment with a strong base would induce an E2 elimination, potentially leading to the formation of a pyrroline (B1223166) derivative. The regiochemical outcome would depend on the availability and accessibility of β-hydrogens on the pyrrolidine ring.
The Cope elimination, which occurs under milder conditions, is a similar reaction that also favors the formation of the Hofmann product. wikipedia.org Advanced techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times for Hofmann eliminations. numberanalytics.com The choice of solvent can also play a critical role, with polar aprotic solvents like DMSO and DMF often being used to stabilize the transition state. numberanalytics.com
Table 2: General Steps in Hofmann Elimination
| Step | Reagents | Intermediate/Product | Purpose | Reference |
| 1. Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide Salt | Converts the amine into a good leaving group. | byjus.commasterorganicchemistry.com |
| 2. Anion Exchange | Silver Oxide (Ag₂O), Water (H₂O) | Quaternary Ammonium Hydroxide Salt | Replaces the iodide ion with the more basic hydroxide ion. | libretexts.org |
| 3. Elimination | Heat | Alkene + Tertiary Amine | Promotes the E2 elimination to form the final products. | libretexts.org |
Derivatization for Enhanced Functionality
Modifications of Carbamate (B1207046) Functional Groups
Carbamates, with their hybrid amide-ester structure, are versatile functional groups in medicinal chemistry. nih.govwosjournals.com They can serve as stable isosteres for amide bonds, participate in hydrogen bonding, and be used as protecting groups for amines. nih.gov The modification of carbamate groups on this compound derivatives can significantly alter the compound's properties.
The carbamate group's stability arises from resonance between the amide and carboxyl functionalities. nih.gov However, they are more electrophilic than amides, allowing them to react with nucleophiles. nih.gov The substituents on both the nitrogen and oxygen atoms of the carbamate can be varied to modulate biological and pharmacokinetic properties. nih.gov
One common modification is the hydrolysis of the carbamate group, which can occur under acidic or basic conditions. smolecule.com Basic hydrolysis of a monosubstituted carbamate proceeds through an isocyanate anion intermediate, ultimately yielding the parent amine and carbon dioxide. nih.gov This reactivity allows carbamates to be employed as prodrugs for amines. nih.gov
In synthetic chemistry, carbamates are frequently used as protecting groups for amines due to their stability under a range of conditions. nih.gov For example, a tert-butoxycarbonyl (Boc) group, a type of carbamate, can be readily introduced and subsequently removed under acidic conditions.
Table 3: Common Carbamate Protecting Groups and Their Cleavage Conditions
| Carbamate Protecting Group | Abbreviation | Cleavage Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | smolecule.com |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | nih.gov |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | nih.gov |
These modifications of carbamate functional groups provide a powerful tool for fine-tuning the characteristics of this compound derivatives for various applications in research and development.
Structural Modifications and Analog Development of 4 Phenylpyrrolidin 3 Amine
Design Principles for Pyrrolidine-Based Scaffolds
The design of pyrrolidine-based scaffolds is guided by several key principles aimed at optimizing their drug-like properties. The three-dimensional nature of the pyrrolidine (B122466) ring provides a significant advantage over flat, aromatic systems by allowing for better exploration of pharmacophore space. nih.govnih.gov This "pseudorotation" of the ring enables it to adopt various conformations, influencing how a molecule interacts with its biological target. nih.gov
Key design considerations include:
Substitution : The nitrogen atom (N-1) and various carbon positions (C-2, C-3, C-4, C-5) of the pyrrolidine ring are amenable to substitution. The nitrogen atom's nucleophilicity makes it a prime location for introducing a wide range of functional groups, with a vast majority of FDA-approved pyrrolidine drugs being substituted at this position. nih.gov Substituents at the C-2 position can alter the basicity of the scaffold, while modifications at other positions can be used to explore interactions with specific binding pockets of a target protein. nih.gov
Physicochemical Properties : Introducing a pyrrolidine ring into a molecule can improve properties like water solubility. researchgate.net The ability to append various functional groups allows for the precise tailoring of properties such as lipophilicity, polarity, and hydrogen bonding capacity to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthetic Strategies for Diverse Substitution Patterns
A variety of synthetic methods have been developed to create a diverse array of substituted pyrrolidine derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.govsci-hub.se
The introduction of aromatic and heteroaromatic groups onto the pyrrolidine scaffold is a common strategy to enhance biological activity. These moieties can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with biological targets.
Several synthetic approaches are employed:
N-Arylation : The direct coupling of anilines with diketones, followed by reductive amination, provides an efficient route to N-aryl-substituted pyrrolidines. nih.gov Catalytic systems, such as those based on iridium, can facilitate this transformation. nih.govresearchgate.net Another method involves the reaction of arylamines with cyclic ethers in the presence of reagents like phosphorus oxychloride (POCl₃) and DBU. organic-chemistry.org
C-H Arylation : Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups at specific carbon positions of the pyrrolidine ring. acs.org By using directing groups, it is possible to achieve regio- and stereoselective functionalization. For example, a directing group at the C-3 position can guide arylation to the C-4 position. acs.org
Cycloaddition Reactions : [3+2] Cycloaddition reactions between azomethine ylides and various dipolarophiles are a powerful tool for constructing highly substituted pyrrolidines with aromatic and heteroaromatic groups. sci-hub.seosaka-u.ac.jpmdpi.com This method allows for the creation of complex structures with controlled stereochemistry. nih.gov
A notable example involves the synthesis of N-(hetero)aryl pyrroles using a nickel catalyst to react 2,5-hexanedione (B30556) with anilines, tolerating a range of functional groups. researchgate.net
The ability to selectively introduce functional groups at different positions of the pyrrolidine ring is crucial for optimizing molecular properties.
N-1 Functionalization : The pyrrolidine nitrogen is readily functionalized through N-alkylation or N-acylation reactions. smolecule.com For instance, various amines can be coupled with N-Boc-proline to generate a library of derivatives. nih.gov Reductive amination is another key strategy for introducing substituents at the N-1 position. nih.gov
C-4 Functionalization : The C-4 position is a common site for modification. Chiral 4-pyrrolidinopyridine (B150190) analogues have been prepared from 4-hydroxy-l-proline, where the C-4 position is further functionalized. researchgate.net The synthesis of pyrrolidines with diverse functionalities at the 4-position, including fluoro, difluoro, nitrile, and alcohol groups, has been demonstrated. diva-portal.org
C-2 Functionalization : Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables the synthesis of N-unprotected pyrrolidines with substitution at the C-2 position. organic-chemistry.org
A tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines, showcasing functionalization at the C-2 position. nih.gov
Pyrrolidinone (a lactam) and pyrrolidinedione moieties are important pharmacophores found in numerous biologically active compounds. researchgate.net
Pyrrolidinone Synthesis : Pyrrolidinones can be synthesized through various cyclization strategies. For example, an intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by triflic anhydride (B1165640) (Tf₂O) can yield 2-substituted pyrrolidinones. organic-chemistry.org Another approach involves the cobalt-catalyzed reaction of levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org
Pyrrolidinedione Synthesis : Pyrrolidine-2,3-dione derivatives can be synthesized from 4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. jst-ud.vn These precursors, prepared via multi-component reactions, can react with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vnbeilstein-journals.org Computational studies have elucidated the reaction mechanism, suggesting it proceeds via a Nef-type rearrangement and cyclization. rsc.org
An example is the synthesis of 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione from the corresponding 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative. jst-ud.vn
Functionalization at Pyrrolidine Ring Positions (e.g., C-2, C-4, N-1)
Specific Classes of Phenylpyrrolidin-3-amine Derivatives
The development of analogues of 4-phenylpyrrolidin-3-amine, often in its dihydrochloride (B599025) salt form for improved solubility and handling, allows for systematic exploration of structure-activity relationships. Modifications typically involve substitution on the phenyl ring and the pyrrolidine nitrogen.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Modification |
| 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine | C₁₀H₁₂Cl₂N₂ | 231.12 | 2,4-dichloro substitution on the N-phenyl ring |
| 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine | C₁₀H₁₂Cl₂N₂ | 231.12 | 3,4-dichloro substitution on the N-phenyl ring (isomer) |
| 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine | C₁₁H₁₄Cl₂N₂ | 245.14 | Methylene (B1212753) bridge between the dichlorophenyl group and pyrrolidine nitrogen |
| 4-(2,4-Dichlorophenyl)-1-phenylpyrrolidin-3-amine | C₁₆H₁₆Cl₂N₂ | 307.22 | Additional phenyl group on the pyrrolidine nitrogen |
| 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine | - | - | 4-fluoro substitution on the C-phenyl ring and a tert-butoxymethyl group on the nitrogen |
Table generated from data in search results.
The synthesis of these analogues often involves multi-step sequences. For example, tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate can be synthesized through the initial formation of the pyrrolidine ring followed by functionalization to introduce the benzyl (B1604629) and tert-butylcarbamate (B1260302) groups. smolecule.com The introduction of different substituents, such as the dichlorophenyl groups, illustrates how modifications to the aromatic moiety can be systematically studied. The variation in the position of the chlorine atoms on the phenyl ring, as seen between the 2,4-dichloro and 3,4-dichloro analogues, allows for probing the effects of substituent placement on biological activity. Furthermore, introducing a methylene linker between the phenyl ring and the pyrrolidine nitrogen, as in 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine, alters the flexibility and orientation of the aromatic group relative to the core scaffold.
Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate
In the synthesis of complex pharmaceutical compounds, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate is a key intermediate that exemplifies this strategy in the elaboration of the this compound core. smolecule.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine at the 3-position of the pyrrolidine ring.
The synthesis of this intermediate can be achieved through methods such as direct carbamation of the corresponding 1-benzyl-4-phenylpyrrolidin-3-amine (B1438296) or via a multi-step synthesis that involves the initial formation of the pyrrolidine ring followed by functionalization. smolecule.com Once the Boc group is in place, it allows for selective chemical modifications at other positions of the molecule. For instance, reactions like N-alkylation or modifications to the phenyl ring can be performed without affecting the protected amine. smolecule.com
Following the desired synthetic steps, the Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid, to liberate the free amine. This amine then becomes available for further derivatization, such as acylation or the introduction of other functional moieties to build the final, more complex drug candidate. This protected carbamate (B1207046) is a well-established precursor in the development of Neurokinin-1 (NK1) receptor antagonists, where the 3-amino group is a critical pharmacophoric element. nih.govnih.gov
Sulfonamide Derivatives
The incorporation of a sulfonamide functional group represents a significant strategy in modifying the this compound scaffold, primarily in the pursuit of potent neurokinin-1 (NK1) receptor antagonists. nih.gov The sulfonamide moiety (—SO₂NH—) is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with receptor binding sites.
Phenyl (3-phenylpyrrolidin-3-yl)sulfone Series
A notable evolution from sulfonamide derivatives is the phenyl (3-phenylpyrrolidin-3-yl)sulfone series, which was developed as selective, orally active inverse agonists of the Retinoic Acid receptor-related Orphan Receptor γt (RORγt). nih.govresearchgate.net RORγt is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases. nih.gov
The discovery of this series began with a previously reported bicyclic sulfonamide. researchgate.net Through structure-based design and extensive Structure-Activity Relationship (SAR) studies, researchers identified that a combination of specific structural features was critical for high selectivity. Key modifications included the introduction of polar amide groups at the N1-position of the pyrrolidine ring and placing a perfluoroisopropyl group at the para-position of the 3-phenyl ring. nih.govresearchgate.net These changes were instrumental in achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. nih.gov
Further optimization of this series led to the identification of lead compounds with excellent selectivity and favorable pharmacokinetic properties in vitro and in vivo. nih.gov
| Compound | N1-Substituent | 3-Phenyl Substituent | RORγt IC₅₀ (nM) | PXR EC₅₀ (μM) |
|---|---|---|---|---|
| (R)-5 | -C(O)CH₃ | -H | 14 | 0.06 |
| (R)-12 | -C(O)CH₂OH | -H | 15 | >7.5 |
| (R)-23 | -C(O)CH₃ | -C(CF₃)₂OH | 10 | >7.5 |
| (R)-26 | Cyclohexanecarboxylic acid | -C(CF₃)₂OH | 4 | >7.5 |
Alaninamide and Bioisostere Analogues
Another fruitful avenue of modification involves coupling amino acids, such as alanine, to the core scaffold to form alaninamide derivatives. This approach introduces a chiral center and peptide-like features that can form specific interactions with biological targets. A recent study detailed the synthesis of novel alaninamide derivatives for potential use as antiseizure and antinociceptive therapies. semanticscholar.org
In this research, a key strategy involved the concept of bioisosterism, where a part of a molecule is replaced by another group with similar physical or chemical properties. Specifically, a piperazine (B1678402) ring in an existing series of active compounds was replaced with a 1-phenylpyrrolidin-3-amine (B101601) moiety. semanticscholar.org This bioisosteric replacement aimed to evaluate the impact of the pyrrolidine core on the compound's biological activity. The final compounds were synthesized by acylating the 3-amino group of the pyrrolidine with a protected alanine, followed by further modifications. semanticscholar.org
Furthermore, a patent for alpha-amino amide derivatives listed N-(4-phenylpyrrolidin-3-yl)-D-serinamide, a close analogue of the corresponding alaninamide, demonstrating the utility of this scaffold in combination with amino acid amides in drug discovery programs. google.com These modifications explore new chemical space and can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. semanticscholar.org
2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine Derivatives
The attachment of heterocyclic rings to the this compound scaffold has led to the development of novel compound classes. One such class is the 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives. nih.govmdpi.com Researchers have prepared libraries of these compounds using a parallel solution-phase synthesis approach to explore their potential as bioactive agents. mdpi.com
The synthesis is a multi-step process that begins with itaconic acid. nih.govmdpi.com A five-step transformation yields key intermediates: 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. nih.gov These carboxylic acids are then subjected to parallel amidation with a diverse set of aliphatic amines. nih.govmdpi.com This parallel synthesis approach allows for the rapid generation of a library of related compounds, which is highly efficient for exploring the structure-activity relationships of the series. The resulting library of 24 different carboxamides provides a valuable tool for screening against various biological targets. nih.gov
Another synthetic route involves a three-step process also starting from itaconic acid derivatives, which undergo cyclization with primary amines, followed by a Masamune-Claisen condensation and subsequent cyclization with amidines to form the pyrimidin-4(3H)-one ring system. eurjchem.comresearchgate.neteurjchem.com
3-Amino Alkylated Indoles with Pyrrolidine Moieties
Fusing the pyrrolidine core with other heterocyclic systems, such as indoles, creates conformationally constrained analogues designed to enhance binding affinity and selectivity for specific targets, including the NK1 receptor. nih.govrsc.org An effective method for creating these structures is the AgSbF₆-catalyzed aza-Friedel–Crafts alkylation of indoles with N,O-acetals derived from pyrrolidine. rsc.org This reaction allows for the efficient synthesis of N-α indole (B1671886) substituted pyrrolidine skeletons, often with excellent control over the diastereoselectivity, yielding trans-substituted products. rsc.org
This strategy is part of a broader effort to design novel NK1 antagonists by creating constrained aromatic amino acid analogues. nih.gov For example, a constrained analogue of a tryptophan-derived antagonist was synthesized to create an indoloazepinone structure, effectively linking an indole ring system to a cyclic amine core. nih.gov By creating these more rigid structures, researchers aim to lock the molecule into a bioactive conformation, thereby improving its interaction with the receptor. The distance and relative orientation of the aromatic rings in these hybrid molecules are critical for achieving potent antagonist activity. nih.gov
Structure-Activity Relationship (SAR) Studies in Analog Development
The systematic modification of the this compound scaffold has been guided by extensive Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity.
A critical factor in the SAR of many 3,4-disubstituted pyrrolidine antagonists, particularly for the NK1 receptor, is stereochemistry. The precise spatial arrangement of the substituents on the pyrrolidine ring is often crucial for activity. For example, many potent NK1 antagonists require a specific trans configuration of the substituents at the 3 and 4 positions. wikipedia.org
In the development of the phenyl (3-phenylpyrrolidin-3-yl)sulfone series as RORγt inverse agonists, SAR studies were paramount. nih.govresearchgate.net It was discovered that introducing a polar amide group at the N1 position of the pyrrolidine and a perfluoroisopropyl group on the 3-phenyl ring were key to achieving high selectivity over other nuclear receptors. researchgate.net As shown in Table 1, replacing a simple acetamide (B32628) at N1 with a more complex group like a cyclohexanecarboxylic acid improved potency. nih.gov
For the 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives, the generation of a 24-compound library through parallel synthesis was explicitly designed for SAR exploration. nih.govmdpi.com By varying the amide substituent attached to the pyrimidine (B1678525) ring, researchers can probe the steric and electronic requirements of the target's binding pocket.
In the alaninamide series, SAR studies revealed that replacing a piperazine ring with a bioisosteric pyrrolidin-3-amine moiety led to a decrease in antiseizure activity in the tested models, demonstrating that even subtle structural changes can have significant biological consequences. semanticscholar.org Additionally, within the piperazine series, compounds with electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position of the phenyl ring showed the most potent activity. semanticscholar.org These collective findings underscore the power of SAR in rationally guiding the design of new therapeutic agents based on the this compound scaffold.
Impact of Substituent Position and Nature on Biological Interactions
The biological activity of this compound derivatives is highly sensitive to the placement and electronic properties of substituents on both the aromatic phenyl ring and the saturated pyrrolidine ring. Modifications can influence target affinity, selectivity, and pharmacokinetic properties.
Systematic studies on derivatives have shown that the pyrrolidine ring allows for rapid SAR exploration, particularly through acylation reactions at the nitrogen atom. nih.gov For instance, in a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones designed as RORγt inverse agonists, modifications at the N1-position of the pyrrolidine ring were critical. While the free amine (NH) analog was less potent than its cyclopentane (B165970) counterpart, the introduction of specific amide groups significantly enhanced activity and selectivity. nih.gov Polar amides, in particular, were found to be crucial for achieving high selectivity against related nuclear receptors like PXR, LXRα, and LXRβ. nih.gov Conversely, small amide, carbamate, and urea (B33335) analogues resulted in slightly weaker activity. nih.gov
Substituents on the 3-phenyl group also play a pivotal role. In the same RORγt inhibitor series, a para-fluoro substituent on the phenyl ring was found to fit well into a hydrophobic pocket of the target enzyme. nih.gov Further exploration of this phenylsulfone moiety revealed that replacing the para-fluoro group with methyl, ethyl, or chloro groups maintained or slightly improved activity, whereas hydrogen or methoxy (B1213986) groups led to a reduction in potency. nih.gov The introduction of meta-substituents like methyl and ethyl groups on the phenylsulfone ring enhanced activity approximately twofold compared to the para-fluoro analog. nih.gov
In a different class of compounds, 4-phenylpyrrolidone derivatives with anticonvulsant properties, the presence of a phenyl substituent on the pyrrolidone ring was a key factor for eliciting the desired activity. researchgate.net Similarly, for inhibitors of the aldo-keto reductase enzyme AKR1C3, a 4-phenylpyrrolidin-2-one analog demonstrated potent nanomolar activity, highlighting the importance of the sulfonamide moiety for inhibitory action. researchgate.net
The nature of the substituent on the pyrrolidine nitrogen can dramatically alter biological outcomes. For GlyT1 inhibitors based on a pyrrolidine sulfonamide scaffold, transforming the sulfonamide into amides, carbamides, or tertiary amines resulted in inactive compounds. nih.gov However, replacing a benzoyl group with various aryl substituents led to potent new analogs. nih.gov Specifically, meta-substituted derivatives showed improved biological activity. nih.gov
The following table summarizes the impact of various substituents on the biological activity of this compound analogs from a study on RORγt inverse agonists.
| Compound Analogue | Modification | Target | Effect on Activity |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfone | Free NH on pyrrolidine | RORγt | 2.5-fold less potent than cyclopentane analog nih.gov |
| Amide Analogues | Polar amides at N1-position | RORγt | Comparable or better potency; improved selectivity nih.gov |
| Carbamate/Urea Analogues | Small carbamates/ureas at N1-position | RORγt | Slightly weaker activity nih.gov |
| Phenylsulfone Analogues | R₂ = H, OMe at para-position | RORγt | Reduced activity nih.gov |
| Phenylsulfone Analogues | R₂ = Me, Et, Cl at para-position | RORγt | Maintained or slightly improved activity nih.gov |
| Phenylsulfone Analogues | R₃ = Me, Et at meta-position | RORγt | ~2-fold improvement in activity nih.gov |
Stereochemical Influence on Molecular Recognition
The pyrrolidine ring contains multiple stereogenic centers, making the spatial orientation of its substituents a critical determinant of biological activity. nih.gov The non-planar, puckered nature of the ring allows substituents to adopt specific three-dimensional arrangements that are vital for molecular recognition by biological targets such as enzymes and receptors. nih.gov
The stereochemistry at positions 3 and 4 of the pyrrolidine ring significantly influences the molecule's interaction with its target. In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold. acs.org This demonstrates that the specific stereoconfiguration of the substituent is crucial for optimal binding. Furthermore, conformational restriction by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. acs.org
In the context of RORγt inverse agonists, the stereochemistry of the 3-phenylpyrrolidin-3-yl core was investigated. The (R)-enantiomer of the free amine pyrrolidine derivative was found to be 2.5-fold less potent than the corresponding cyclopentylsulfone compound. nih.gov This suggests that the specific enantiomer is key to establishing the most favorable interactions within the ligand-binding domain of the receptor. nih.gov
Similarly, for a series of "reverse sulfonamides" targeting AKR1C3, a 12-fold preference for the R stereoisomer was observed, indicating a strong stereochemical preference in the binding pocket. researchgate.net The synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one has been achieved through dynamic kinetic resolution using ω-transaminases, providing access to specific stereoisomers that are valuable as cyclic analogues of γ-aminobutyric acid (GABA) derivatives. researchgate.net This enzymatic approach underscores the importance of obtaining optically pure compounds for pharmacological evaluation. researchgate.net
The influence of stereoisomerism on biological activity is summarized in the table below, highlighting examples where specific enantiomers or diastereomers showed differential effects.
| Compound Series | Stereochemical Feature | Target | Observed Effect |
| Pyrimidine-4-carboxamides | (S)-3-hydroxypyrrolidine | NAPE-PLD | 10-fold increase in activity compared to morpholine acs.org |
| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine | NAPE-PLD | 3-fold increase in potency via conformational restriction acs.org |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | (R)-enantiomer | RORγt | 2.5-fold less potent than a related cyclopentane analog nih.gov |
| "Reverse sulfonamides" | (R)-stereoisomer | AKR1C3 | 12-fold preference in activity over the other stereoisomer researchgate.net |
Investigation of Biological Interactions and Mechanistic Pathways
Enzyme Inhibition Studies
Protein kinases are crucial regulators of cellular signal transduction, and their hyperactivity is often linked to diseases like cancer. cancertreatmentjournal.comwikipedia.org The pyrrolidine (B122466) scaffold is a common feature in many small molecule kinase inhibitors. cancertreatmentjournal.com For instance, Larotrectinib, which contains a pyrrolidine moiety, is a potent inhibitor of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). tandfonline.commdpi.com Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that incorporating a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position leads to significant TrkA kinase inhibition, with some compounds exhibiting IC₅₀ values of less than 10 nM. mdpi.com The development of kinase inhibitors often involves modifying the pyrrolidine ring to enhance potency and selectivity. tandfonline.comrsc.org These inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade that drives cell proliferation and survival. mdpi.com
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are vital for regulating insulin (B600854) secretion. oatext.comnih.gov Inhibiting DPP-IV is a recognized therapeutic strategy for type 2 diabetes. mdpi.combrieflands.com The pyrrolidine ring has been incorporated into DPP-IV inhibitors to enhance their activity. In one study, replacing a piperazine (B1678402) ring system in a known inhibitor with a 2-benzylpyrrolidine (B112527) heterocyclic ring resulted in a potent inhibitor. oatext.com This modification highlights the structural importance of the pyrrolidine moiety in fitting into the active site of the DPP-IV enzyme. oatext.com The active site of DPP-IV has two main pockets, S1 and S2, and the design of inhibitors often targets these specific regions to achieve high affinity and selectivity. oatext.com
Table 1: DPP-IV Inhibitory Activity of Pyrrolidine Derivatives
| Compound | Structure | DPP-IV IC₅₀ (µM) | Binding Affinity (ΔG, kcal/mol) |
| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | -9.0 |
| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | -8.9 |
| Compound 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 | -8.9 |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | -8.9 |
Data sourced from a study on newly designed DPP-IV inhibitors, which demonstrated that the pyrrolidine-containing compound (2) was the most active among the tested series. oatext.com
The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key players in the inflammatory pathway, metabolizing arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX and 5-LOX is a strategy to develop anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govresearchgate.netnih.gov Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as dual COX/5-LOX inhibitors. researchgate.netnih.gov One study reported the synthesis of a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which showed inhibitory activity against COX-1, COX-2, and 5-LOX. mdpi.com The compound demonstrated a degree of selectivity towards COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. mdpi.com
Table 2: COX and 5-LOX Inhibition by a Phenylpyrrolidine Derivative
| Enzyme | IC₅₀ (µg/mL) |
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
Data for ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. mdpi.com
The pyrrolidine scaffold is integral to the design of inhibitors targeting receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers, such as EGFR, HER2, and TrkA. tandfonline.commdpi.com Dual inhibition of EGFR and HER2 is a validated approach in cancer therapy. mdpi.com Novel thiazolyl-pyrazoline derivatives have been developed as dual EGFR/HER2 inhibitors, with some compounds showing potent anticancer activity against breast cancer cell lines. mdpi.com For example, compounds 6a and 10b from this class exhibited IC₅₀ values against EGFR and HER2 in the nanomolar range, comparable to the approved drug lapatinib. mdpi.com The pyrrolidine-containing drug Larotrectinib is a selective inhibitor of Trk receptors (TrkA, TrkB, TrkC), which are fused and activated in some cancers. tandfonline.commdpi.com Molecular modeling studies indicate that these inhibitors bind to the ATP-binding site of the kinases, forming crucial interactions with hinge region residues. mdpi.commdpi.com
Table 3: Enzymatic Inhibition of EGFR and HER2 by Thiazolyl-Pyrazoline Derivatives
| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |
| 6a | 0.024 | 0.047 |
| 6b | 0.005 | 0.022 |
| 10a | - | - |
| 10b | - | - |
| Lapatinib (Reference) | 0.007 | 0.018 |
Data for selected thiazolyl-pyrazoline derivatives demonstrating potent dual inhibitory activity. mdpi.com Note: Enzymatic assay data for 10a and 10b were not specified in the source, though they showed high cytotoxic activity.
Poly(ADP-ribose) polymerases (PARPs) are enzymes critical for DNA repair. nih.gov Inhibiting PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination. mdpi.com Several PARP inhibitors incorporate a cyclic amine structure, such as a pyrrolidine ring. acs.orgresearchgate.net A notable example is Veliparib (ABT-888), which features a 2-[(R)-2-methylpyrrolidin-2-yl] group attached to a benzimidazole-4-carboxamide core. acs.org This compound is a potent inhibitor of both PARP-1 and PARP-2, with a Kᵢ of 5 nM, and it demonstrates strong cellular potency. acs.org The inhibition of PARP-1 and PARP-2 prevents the repair of DNA single-strand breaks, which then lead to double-strand breaks during replication, ultimately causing cell death in cancer cells with compromised repair mechanisms. nih.govnih.gov
Table 4: PARP Inhibition Profile of Veliparib (ABT-888)
| Enzyme | Kᵢ (nM) | Cellular EC₅₀ (nM) |
| PARP-1 | 5 | 2 |
| PARP-2 | 5 | 2 |
Data for 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (Veliparib). acs.org
Inhibition of Cancerous Proteins (EGFR, cMet, hTrkA, HER2)
Receptor-Ligand Binding Analysis
Molecular docking and binding analysis are crucial for understanding how 4-phenylpyrrolidin-3-amine derivatives interact with their target receptors at an atomic level. These computational studies rationalize the observed biological activities and guide further structural modifications.
For DPP-IV inhibitors, docking studies have shown that a 2-benzylpyrrolidine derivative can effectively occupy the enzyme's active site. oatext.com The binding affinity, calculated as Gibbs free energy (ΔG), correlates with the inhibitory concentration (IC₅₀), providing a predictive tool for inhibitor design. oatext.com
In the case of COX/LOX inhibitors, molecular docking of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate revealed binding interactions within the active site pockets of these enzymes, explaining its inhibitory effects. mdpi.com
Similarly, for EGFR/HER2 inhibitors, modeling has demonstrated that thiazolyl-pyrazoline compounds fit into the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions with residues in the hinge region. mdpi.commdpi.com These interactions are essential for the potent inhibition of the kinase activity. Such analyses provide a detailed picture of the receptor-ligand binding, confirming the mechanism of action and offering insights for the development of next-generation inhibitors with improved affinity and selectivity.
Determination of Binding Affinity and Efficacy
The effectiveness of a compound is often linked to its binding affinity and efficacy at specific biological targets. For derivatives of this compound, these properties are crucial in determining their pharmacological profile. Techniques such as radiolabeled binding assays are employed to quantify the interaction between the compound and its target receptors. smolecule.com The affinity of a drug for its receptor is typically defined by the dissociation constant (Kd), which represents the concentration of the drug that occupies 50% of the receptors at equilibrium. units.it A lower Kd value signifies a higher affinity. cam.ac.uk Efficacy, on the other hand, refers to the ability of the compound to elicit a biological response upon binding to the receptor. units.it
Interaction studies with related compounds, such as tert-butyl N-(1-benzyl-4-phenylpyrrolidin-3-yl)carbamate, highlight the use of such assays to determine receptor-ligand interactions. smolecule.com Preliminary research suggests that these types of compounds may exhibit selective activity towards certain receptors, which is a promising avenue for the development of targeted therapies. smolecule.com The chiral nature of these compounds also makes them valuable tools for studying enzyme interactions and receptor binding.
Table 1: Techniques for Determining Binding Affinity and Efficacy
| Technique | Description |
|---|---|
| Radiolabeled Binding Assays | Used to quantify the interaction between a ligand (the compound) and its receptor by using a radioactively labeled version of the ligand. smolecule.com |
| In Vivo Studies | Assess the pharmacokinetics and pharmacodynamics of a compound within a living organism. smolecule.com |
| Saturation Experiment | Determines the maximal binding capacity (Bmax) of a preparation containing receptors. units.it |
| Competition Experiment | Measures the concentration of a drug that reduces the maximal binding of a labeled reference compound by 50% (IC50). units.it |
Interaction with RORγt Nuclear Receptors
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govresearchgate.net As such, it has emerged as a significant target for therapeutic intervention in autoimmune and inflammatory diseases. researchgate.net
Research has led to the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as a series of RORγt inverse agonists. nih.govresearchgate.net These compounds were developed through structure-based design, building upon the binding conformation of previously identified molecules. nih.gov Molecular modeling suggested that modifications to the pyrrolidine ring could enhance interaction with the RORγt ligand-binding domain (LBD). nih.gov X-ray crystallography has been instrumental in validating the binding modes of these compounds, confirming that they adopt a "U-shape" conformation within the RORγt LBD. nih.gov The interaction is often stabilized by hydrogen bonds and ionic interactions with key amino acid residues. researchgate.netnih.gov
The cis-3,4-diphenylpyrrolidine scaffold, in particular, has been shown to be beneficial for inverse agonistic activity on the RORγt receptor. nih.gov The development of these inverse agonists has demonstrated a dose-dependent inhibition of IL-17 production in preclinical models. nih.govresearchgate.net
Investigation of Neurotransmitter System Interactions (e.g., Dopamine (B1211576), Serotonin (B10506) Pathways)
The interaction of this compound and its analogs with neurotransmitter systems, particularly the dopamine and serotonin pathways, is an area of active investigation. Biogenic amines, including dopamine and serotonin, are crucial neurotransmitters that regulate a wide range of physiological and psychological functions. nih.govresearchgate.net
Dopamine, synthesized from the amino acid tyrosine, is involved in motor control, motivation, and reward. nih.govwikipedia.org Serotonin, derived from tryptophan, plays a role in mood, sleep, and appetite. nih.govsigmaaldrich.com The brain possesses distinct dopamine and serotonin pathways, and modulation of these systems can have profound effects. wikipedia.orgjournalaim.comnih.gov
Studies on related compounds, such as Phenylpiracetam, a derivative of the racetam family, have shown an increase in the density of dopamine and serotonin receptors in the brain. nootropicsexpert.com This suggests that more binding sites become available for these neurotransmitters, potentially influencing cognitive functions and mood. nootropicsexpert.com Research on other pyrrolidone derivatives has also pointed towards an activation of cholinergic mechanisms, which are closely intertwined with dopaminergic and serotonergic systems. nih.gov The investigation of how these compounds modulate neurotransmitter release and receptor activity is crucial for understanding their potential therapeutic applications in neurological and psychiatric disorders. journalaim.comgoogle.com
Cellular Mechanism Investigations
The cellular effects of this compound derivatives are multifaceted, impacting cytokine production, inflammatory responses, and neuronal activity.
Effects on Interleukin Production (e.g., IL-17)
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune and inflammatory diseases. nih.govskintherapyletter.comwikipedia.org It is primarily produced by Th17 cells and induces the secretion of other inflammatory mediators like TNF-α and IL-1β. foliamedica.bg
As discussed in the context of RORγt, inverse agonists based on the phenylpyrrolidine scaffold have been shown to effectively inhibit the production of IL-17. nih.govresearchgate.net This inhibition is a direct consequence of modulating the activity of RORγt, the key transcription factor for IL-17. nih.govresearchgate.net The IL-23/IL-17 pathway is a critical axis in inflammation, and targeting it with small molecules has been a major focus of drug discovery. researchgate.netfoliamedica.bg
Studies have demonstrated that oral administration of these compounds can lead to a dose-dependent reduction in IL-17 levels in animal models of inflammatory diseases. nih.gov This highlights the potential of this compound derivatives to serve as a basis for developing novel anti-inflammatory therapies.
Table 2: Key Cytokines and Their Roles in Inflammation
| Cytokine | Primary Function | Relevance to this compound Research |
|---|---|---|
| Interleukin-17 (IL-17) | Pro-inflammatory; induces production of other cytokines and chemokines. wikipedia.org | Derivatives of this compound act as inverse agonists of RORγt, inhibiting IL-17 production. nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory; involved in systemic inflammation. foliamedica.bg | IL-17 stimulates the secretion of TNF-α. foliamedica.bg |
| Interleukin-1β (IL-1β) | Pro-inflammatory; mediates inflammatory responses. wikipedia.org | IL-17 stimulates the secretion of IL-1β. foliamedica.bg |
| Interleukin-6 (IL-6) | Pro-inflammatory and anti-inflammatory functions; involved in immune response. wikipedia.org | IL-17 induces the production of IL-6. wikipedia.org |
Modulation of Inflammatory Pathways
The anti-inflammatory properties of compounds related to this compound extend beyond the inhibition of IL-17. Glucocorticoids, for example, exert their potent anti-inflammatory effects by modulating the glucocorticoid receptor (GR). justia.com This modulation can lead to the transrepression of inflammatory genes, which is a key mechanism for their therapeutic action. justia.com
The development of selective GR modulators that favor transrepression over transactivation is a strategy to improve the therapeutic index of anti-inflammatory drugs. justia.com While not directly stated for this compound itself, the broader class of pyrrolidine derivatives is being explored for its potential to modulate various inflammatory pathways. justia.comresearchgate.net This includes the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. researchgate.net
Studies on Nootropic Activity Mechanisms
Nootropics, also known as "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. healthopenresearch.org The racetam family of drugs, which share a pyrrolidone nucleus, are well-known nootropics. mdpi.com
The mechanisms of action for nootropics are not fully understood but are thought to involve multiple pathways. healthopenresearch.org For Phenylpiracetam, a racetam derivative, proposed mechanisms include increasing the density of acetylcholine (B1216132), NMDA, GABA, and dopamine receptors. nootropicsexpert.com This could lead to enhanced neurotransmission and improved cognitive processes. nootropicsexpert.com Other potential mechanisms include the modulation of glutamate (B1630785) receptors and an increase in cerebral blood flow. nootropicsexpert.comhealthopenresearch.org
Research into pyrrolidinone derivatives suggests an activation of cholinergic mechanisms, which are fundamental to learning and memory. nih.gov The structural similarity of this compound to these nootropic compounds suggests that it may also possess cognitive-enhancing properties, a hypothesis that warrants further investigation.
Anticonvulsant Activity Mechanisms
The precise mechanisms underlying the anticonvulsant activity of this compound are not extensively detailed in publicly available research. However, by examining the established mechanisms of other anticonvulsant drugs featuring the pyrrolidine scaffold, potential pathways can be inferred. Pyrrolidine-based anticonvulsants are known to exert their effects through various mechanisms that ultimately lead to a depression of nerve transmission. pharmacologyeducation.orgdrugs.com These mechanisms generally involve the modulation of ion channels or the enhancement of inhibitory neurotransmission. jptcp.comnih.gov
A primary mechanism for many anticonvulsant agents is the modulation of voltage-gated ion channels, including sodium and calcium channels. pharmacologyeducation.orgnih.gov By blocking these channels, drugs can reduce the rapid and excessive firing of neurons that characterizes a seizure. jptcp.com For instance, studies on various N-Mannich bases derived from pyrrolidine-2,5-dione have suggested their anticonvulsant action is linked to their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Similarly, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been found to interact with voltage-sensitive sodium channels. mdpi.com Another key pathway is the enhancement of GABAergic inhibition. pharmacologyeducation.orgjptcp.com Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. jptcp.com Some anticonvulsants act by increasing GABA availability in the synapse, either by inhibiting its breakdown or by enhancing its action at postsynaptic receptors. pharmacologyeducation.orgjptcp.com Molecular docking studies on pyrrolidine derivatives have shown a binding affinity for the GABA receptor, suggesting this as a potential target. jptcp.com
While the exact target for this compound remains to be elucidated, it is plausible that its anticonvulsant effects arise from one or a combination of these established mechanisms common to other pyrrolidine derivatives. Research on related 4-phenylpyrrolidone derivatives has demonstrated significant anticonvulsant activity, surpassing that of the established drug levetiracetam (B1674943) in some models, although the specific molecular targets were not fully defined. researchgate.net
Table 1: Potential Anticonvulsant Mechanisms of Pyrrolidine Derivatives
| Mechanism of Action | Description | Example Pyrrolidine-based Compounds |
|---|---|---|
| Modulation of Voltage-Gated Sodium Channels | Blocks the influx of sodium ions, preventing rapid neuronal depolarization and propagation of action potentials. jptcp.commdpi.com | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones mdpi.com, 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivatives mdpi.com |
| Modulation of Voltage-Gated Calcium Channels | Inhibits calcium influx, particularly T-type channels, which helps to control rhythmic firing and absence seizures. pharmacologyeducation.orgnih.gov | N-Mannich bases of pyrrolidine-2,5-dione nih.gov, 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivatives mdpi.com |
| Enhancement of GABAergic Neurotransmission | Increases the inhibitory effects of GABA, for example, by binding to GABA receptors to enhance their function. pharmacologyeducation.orgjptcp.com | Pyrrolidine derivatives (in docking studies) jptcp.com |
| Depression of Nerve Transmission (General) | General slowing of nerve impulse propagation, with the precise molecular target not fully identified. pharmacologyeducation.orgdrugs.com | Levetiracetam drugs.com |
Application of Caged Amine Systems for Studying Cell Physiology
"Caged" compounds are molecules whose biological activity is temporarily inactivated by a covalently attached photoremovable protecting group (PPG). nih.govresearchgate.netannualreviews.org This technology allows for precise spatiotemporal control over the release of a bioactive substance. nih.gov By exposing the caged compound to light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a targeted area and at a precise moment. researchgate.net This method provides a powerful tool for studying dynamic cellular processes, such as signaling pathways, neurotransmission, and protein-protein interactions, with high resolution. nih.govanr.fr
Amines are common functional groups in many biologically active molecules, including neurotransmitters and pharmaceuticals. The amine group in this compound makes it a suitable candidate for caging. The process typically involves modifying the amine with a PPG to form a carbamate (B1207046) or a direct attachment, rendering the molecule biologically inert. wiley-vch.de This inactive, caged version can then be introduced into a biological system, such as a cell culture or tissue slice. nih.gov Subsequent irradiation with a focused light source, often a laser, triggers the photolysis of the protecting group, rapidly liberating the active this compound. researchgate.net This controlled release allows researchers to study the immediate physiological or biochemical response to the compound's introduction with a level of precision that is difficult to achieve with traditional methods like mechanical application. nih.gov
Several classes of photoremovable protecting groups have been developed for caging amines. jove.comnih.govacs.org The choice of caging group depends on factors such as the desired wavelength for uncaging, the quantum yield (efficiency of photolysis), the rate of release, and the biological inertness of the cage and its photolytic byproducts.
Table 2: Common Photoremovable Protecting Groups (PPGs) for Amines
| Photoremovable Protecting Group (PPG) | Common Abbreviation | Typical Uncaging Wavelength | Key Features |
|---|---|---|---|
| 2-Nitrobenzyl | NB | UV (~350 nm) | The most common and well-established class of PPGs; compatible with many functional groups. annualreviews.orgwiley-vch.de |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | UV (~360 nm) | An NB derivative with improved two-photon absorption cross-section and photolysis efficiency. wiley-vch.de |
| (7-Nitroindolin-1-yl)methyl | NI | UV (~350 nm) | Can offer faster release kinetics compared to some nitrobenzyl derivatives. jove.com |
| (Coumarin-4-yl)methyl | CM | UV/Visible (~350-405 nm) | Often exhibit high photolysis efficiency and can be modified for two-photon excitation. jove.com |
| p-Hydroxyphenacyl | pHP | UV (~300-360 nm) | Features clean reaction products and good water solubility. nih.govacs.org |
| 8-Cyano-7-hydroxyquinolinyl | CyHQ | UV/Visible (~365-405 nm) | Highly efficient for one- and two-photon excitation, suitable for caging tertiary amines. researchgate.net |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, orbital energies, and charge distributions.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. chemrj.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. irjweb.com DFT calculations are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.
For instance, in studies of amine-containing heterocyclic compounds, DFT methods, often using the B3LYP functional with a basis set like 6-311++G(d,p), are applied to calculate optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape. In a study on an N-phenyl substituted pyrimidin-4-amine, DFT was used to determine the optimized geometries before further analysis. nih.gov Similarly, the geometry of an imidazo[1,2-a]pyrimidine-Schiff base derivative was optimized using the B3LYP/6-311++G(d,p) level of theory to validate its structural assignment. researchgate.net Such analyses are crucial for understanding how the phenyl and amine groups are oriented relative to the pyrrolidine (B122466) ring, which influences the molecule's interactions and reactivity.
The electronic properties of a molecule are critical for understanding its reactivity. These are often derived from the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. ijarset.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (µ), hardness (η), and softness (S). ijarset.com For example, a study on an iron(III) porphyrin complex calculated a small HOMO-LUMO gap of 0.9042 eV, indicating high reactivity. physchemres.org In another analysis of a triazine derivative, the HOMO-LUMO gap was found to be 4.4871 eV, reflecting its chemical reactivity. irjweb.com
The following table presents representative electronic property data calculated for various heterocyclic compounds, illustrating the typical values obtained from such analyses.
Table 1: Calculated Electronic Properties of Representative Compounds
| Compound/System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Source |
|---|---|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | 4.05315 | 2.24355 | irjweb.com |
| Iron(III) Porphyrin Complex | - | - | 0.9042 | - | - | physchemres.org |
| TTF Conjugated Compound 3 | -4.139 | -0.479 | 3.66 | 2.309 | 1.830 | ijarset.com |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.defaccts.de This method provides detailed insights into the bonding and electronic structure of a molecule.
NBO analysis can quantify the delocalization of electron density through second-order perturbation theory, which evaluates donor-acceptor (bond-antibond) interactions. uni-muenchen.de The stabilization energy (E(2)) associated with an interaction, such as that between a filled lone pair (n) NBO and an empty antibonding (σ) NBO, indicates the strength of the delocalization. For example, in a tutorial analysis of methylamine, the interaction between the nitrogen lone pair (nN) and an anti-periplanar C-H antibond (σCH) results in a significant stabilization energy, highlighting hyperconjugation. wisc.edu For a molecule like 4-Phenylpyrrolidin-3-amine, NBO analysis would be used to characterize the C-N, C-C, and N-H bonds, the nature of the nitrogen lone pair, and the electronic delocalization between the phenyl ring and the pyrrolidine moiety. uni-muenchen.dewisc.eduaiu.edu
Analysis of Electronic Properties (e.g., EHOMO, Electronegativity)
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study how a molecule interacts with biological macromolecules, such as proteins, and to understand its dynamic behavior in a biological environment.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. asiapharmaceutics.info This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves generating various poses of the ligand within the protein's binding site and scoring them based on binding energy or other scoring functions.
Studies on related structures highlight this application. For example, a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, was investigated using molecular docking to support the hypothesis that it could interact with the AMPA receptor. mdpi.comnih.gov In another study, N-phenylpyrimidine-4-amine derivatives were docked into the active site of FMS-like tyrosine kinase-3 (FLT3) to identify critical amino acid residues (K644, C694, F691) for binding. nih.gov Similarly, docking studies of a succinimide (B58015) derivative containing a phenylpyrrolidinyl group revealed that a phenyl ring at the N-1 position was important for hydrophobic interactions. mdpi.com These examples demonstrate how docking can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 2: Example Molecular Docking Results for Phenylpyrrolidine-Related Compounds
| Compound/Derivative | Protein Target | Binding Energy/Score | Key Interacting Residues | Source |
|---|---|---|---|---|
| N-phenyl(pyrrolidin-1-yl)methyl benzamide (B126) derivative (3e) | Candida albicans Dihydrofolate Reductase | -8.7 kcal/mol | SER61, ILE119 | researchgate.net |
| 4-phthalimidobenzenesulfonamide derivative (7) | Acetylcholinesterase (AChE) | - | Interacts with Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | nih.gov |
| Substituted phenylmethanimine (B108103) derivative (L-10) | Monoamine Oxidase-B (MAO-B) | -8.5 Kcal/mol | TYR:398, TYR:435 | asiapharmaceutics.info |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of a ligand-protein complex, conformational changes in the protein or ligand, and the role of solvent molecules. nih.gov
In the study of the aforementioned phenylpyrrolidine derivative, MD simulations were performed to confirm the stability of its complex with the AMPA receptor. mdpi.comnih.gov Likewise, for N-phenylpyrimidine-4-amine derivatives, MD simulations were crucial for evaluating the stability and binding affinity of the docked compounds in the FLT3 active site. nih.gov A key metric often analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the binding pose is stable. Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
Structure-Based Design Methodologies
Structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize novel drug candidates. oalib.com For scaffolds like this compound, SBDD can be instrumental in developing potent and selective inhibitors for various therapeutic targets. The core principle of SBDD involves understanding the molecular interactions between a ligand and its receptor's binding site to guide the design of compounds with improved affinity and specificity. oalib.com
Molecular modeling studies of derivatives, such as phenyl (3-phenylpyrrolidin-3-yl)sulfones, have demonstrated the application of SBDD in optimizing ligands for specific targets like the retinoic acid-related orphan receptor γt (RORγt). nih.govresearchgate.net In such studies, the known binding conformation of a lead compound within the ligand-binding domain (LBD) of the target protein serves as a starting point. nih.govresearchgate.net For the this compound scaffold, computational models can predict how modifications to the pyrrolidine ring or the phenyl group will affect binding. For instance, molecular modeling can suggest suitable vectors for substitution on the pyrrolidine nitrogen to access specific pockets within the receptor's active site. nih.gov
The process often involves iterative cycles of computational analysis and synthetic chemistry. Molecular docking simulations are used to predict the binding pose and affinity of designed analogs. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the binding pocket. nih.gov For example, in the design of RORγt inverse agonists, the pyrrolidine ring was identified as a key element that could be readily modified to explore the structure-activity relationship (SAR) through simple acylation reactions. nih.gov The phenyl group at the 4-position can be crucial for enhancing lipophilicity and facilitating π-stacking interactions, which are important for membrane penetration and target binding. vulcanchem.com
By analyzing the co-crystal structures of related ligands bound to their target, researchers can identify critical structural elements for achieving high selectivity. nih.govresearchgate.net For example, the introduction of specific substituents on the phenyl group of the pyrrolidinylsulfone core was guided by SBDD to enhance selectivity against other receptors like PXR and LXRα/β. nih.govresearchgate.net This rational design approach, informed by computational models, allows for the targeted optimization of lead compounds, ultimately leading to the discovery of potent and selective drug candidates with desirable pharmacokinetic profiles. nih.govresearchgate.net
In Silico Prediction of Molecular Properties
Computational ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. tandfonline.comresearchgate.net Computational models are widely used to predict these properties for novel chemical entities, including derivatives of this compound. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug development. tandfonline.comscispace.com
Various computational tools and web servers, such as SwissADME and PreADMET, are employed to calculate a range of physicochemical and pharmacokinetic parameters. researchgate.netresearchgate.net These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a compound. tandfonline.comjaptronline.com Key properties predicted include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), topological polar surface area (TPSA), and aqueous solubility (logS). tandfonline.combiotechnologia-journal.org
For the this compound scaffold and its analogs, these in silico predictions can guide structural modifications to optimize their ADME profile. For instance, a study on pyrrolidine derivatives designed as Mcl-1 inhibitors showed that the designed compounds were predicted to be orally bioavailable and have good permeability based on ADME/Tox results. nih.gov Similarly, computational studies on other heterocyclic compounds have demonstrated the utility of these predictions in identifying candidates with favorable pharmacokinetic characteristics. scispace.comresearchgate.net
Below is an interactive data table showcasing predicted ADME properties for this compound and a representative analog. The values are illustrative and based on typical predictions from computational models for similar structures found in the literature. tandfonline.combiotechnologia-journal.orgnih.gov
| Compound | Molecular Formula | MW (g/mol) | logP | TPSA (Ų) | HBD | HBA | Lipinski Violations | GI Absorption | BBB Permeant |
|---|---|---|---|---|---|---|---|---|---|
| This compound | C10H14N2 | 162.23 | 1.35 | 38.05 | 2 | 2 | 0 | High | Yes |
| 1-Acetyl-4-phenylpyrrolidin-3-amine | C12H16N2O | 204.27 | 1.10 | 58.28 | 1 | 3 | 0 | High | Yes |
These computational ADME studies are invaluable for the early-stage evaluation of compounds, enabling researchers to make informed decisions about which candidates to advance in the drug discovery pipeline. nih.gov
Prediction of Nonlinear Optical Properties
The prediction of nonlinear optical (NLO) properties through computational methods has become a significant area of research for identifying novel materials for applications in optoelectronics and photonics. scirp.orgdigitellinc.com Compounds with large NLO responses are sought after for their potential use in technologies like frequency conversion and optical switching. scirp.org The this compound scaffold possesses structural features that suggest potential NLO activity, namely an electron-donating amino group and an electron-accepting phenyl ring connected through a saturated pyrrolidine spacer.
Density Functional Theory (DFT) is a powerful computational tool used to predict the NLO properties of molecules. semanticscholar.orgmdpi.com Key parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net A large β value is indicative of a strong NLO response. researchgate.net The magnitude of β is influenced by the extent of intramolecular charge transfer (ICT) from the donor to the acceptor group, which in turn is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
Theoretical studies on various organic molecules have shown that the introduction of strong electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability. nih.gov For this compound, the amino group acts as a donor, and the phenyl ring can act as a π-system. Further substitution on the phenyl ring with strong acceptor groups (e.g., -NO2) or modification of the amine could potentially enhance its NLO properties.
Computational studies typically use hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) to calculate these properties. scirp.orgsemanticscholar.org The calculated first hyperpolarizability of 3-amino-2-phenyl quinazolin-4(3H)-one was found to be 42 times that of the standard NLO material urea (B33335), highlighting the potential of similar structures. researchgate.net
The following interactive data table presents theoretically calculated NLO properties for representative molecules from the literature to illustrate the type of data generated in such studies.
| Compound | Method | μ (Debye) | α (a.u.) | β_tot (a.u.) | β_tot (x 10⁻³⁰ esu) |
|---|---|---|---|---|---|
| Urea (Reference) | DFT/B3LYP | 4.56 | 3.83 | - | 0.13 |
| Phenylalanine | DFT/B3LYP | 1.75 | 91.32 | 47.78 | 0.41 |
| 3-Nitroaniline | DFT/B3LYP | 5.32 | - | - | 2.10 |
Note: a.u. stands for atomic units. The conversion factor used is 1 a.u. of hyperpolarizability = 8.6393 × 10⁻³³ esu. scirp.org
Such computational predictions are essential for the rational design of new NLO materials, allowing for the screening of a large number of candidate molecules before undertaking laborious and expensive synthesis and experimental characterization. researchgate.net
Conformational Analysis and Stability Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For cyclic systems like pyrrolidine, this analysis is crucial as the ring is not planar but exists in various puckered conformations to relieve ring strain. beilstein-journals.org The conformational preferences of this compound are dictated by the steric and electronic interactions of the phenyl and amine substituents.
The five-membered pyrrolidine ring typically adopts two main types of puckered conformations: the envelope (E) and the twist (T). beilstein-journals.org In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations can interconvert through a low-energy process known as pseudorotation. beilstein-journals.orgbeilstein-journals.org
Computational methods, particularly Density Functional Theory (DFT), are extensively used to explore the conformational landscape of substituted pyrrolidines. beilstein-journals.orgrsc.org These calculations can determine the relative energies of different conformers and the energy barriers between them. For this compound, the key factors influencing conformational stability are the positions of the bulky phenyl group and the amino group, which can be either axial or equatorial-like (pseudo-axial or pseudo-equatorial). rsc.org
Studies on related substituted pyrrolidines have shown that electronegative substituents often prefer a pseudo-axial orientation, while larger alkyl or aryl groups tend to occupy a pseudo-equatorial position to minimize steric hindrance. rsc.org In the case of 5-phenylpyrrolidine-2-carboxylate units, quantum mechanical calculations indicated that the Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal/mol in solution. nih.gov The relative orientation (cis or trans) of the substituents at positions 3 and 4 will also be a major determinant of the most stable conformation.
The energy profile of the pyrrolidine ring's pseudorotation can be calculated to identify the energy minima, which correspond to the most stable conformations. beilstein-journals.org For instance, DFT calculations on adenine (B156593) derivatives of pyrrolidine identified two main energy minima corresponding to distinct puckered conformations, and the calculated structures were in good agreement with experimental NMR data. beilstein-journals.org
Below is an interactive data table illustrating the kind of data obtained from conformational analysis studies, showing the relative energies of different conformers for a model substituted pyrrolidine.
| Conformer | Pucker Type | Substituent Orientation (e.g., Phenyl) | Method | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | Cγ-endo | Pseudo-equatorial | DFT B3LYP/6-31G | 0.00 |
| 2 | Cγ-exo | Pseudo-axial | DFT B3LYP/6-31G | 1.20 |
| 3 | Twist (¹T₂) | - | DFT B3LYP/6-31G* | 0.50 |
The data in this table is illustrative, based on findings for similar substituted pyrrolidines in the literature. nih.gov
Understanding the conformational preferences and the energy barriers for interconversion is vital for drug design, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to bind to its target receptor. nih.govnih.gov
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purity testing of chemical compounds. ijrpc.com It leverages the differential partitioning of components between a mobile phase and a stationary phase to achieve separation. iitk.ac.in The selection of a specific chromatographic method depends on the chemical and physical properties of the analyte. ijrpc.com For amines, various chromatographic techniques are employed, often involving derivatization to enhance detection and separation. helsinki.firesearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including amines, due to its high resolving power and sensitivity. researchgate.netnih.gov It is widely used for purity assessment and the separation of structurally similar compounds. ijrpc.comnih.gov For chiral molecules like 4-Phenylpyrrolidin-3-amine, HPLC with chiral stationary phases (CSPs) is indispensable for resolving enantiomers. yakhak.org
The separation of chiral amines by HPLC often involves derivatization to form diastereomers that can be separated on an achiral column or direct separation on a chiral stationary phase. chiralpedia.comnih.gov Polysaccharide-based CSPs are commonly used for the enantioseparation of a wide range of chiral compounds. researchgate.net The choice of mobile phase, which can be a normal-phase (e.g., hydrocarbon-alcohol mixtures) or reversed-phase (e.g., aqueous-organic mixtures), significantly influences the separation. researchgate.net In some cases, derivatizing agents like N-succinimidyl α-methoxyphenylacetate (SMPA) are used to facilitate the determination of the absolute configuration of α-chiral amines by HPLC. nih.gov
For the analysis of biogenic amines, which share functional similarities with this compound, reversed-phase HPLC is often employed after pre-column derivatization with reagents like o-phthaldialdehyde (OPA).
A typical HPLC method for the analysis of a related chiral amine might involve the following parameters:
| Parameter | Condition |
| Column | Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) yakhak.org |
| Mobile Phase | Normal phase (e.g., n-Hexane/Isopropanol mixture) yakhak.org |
| Detection | UV or Fluorescence yakhak.org |
| Temperature | Ambient or controlled (e.g., 20 °C) ub.edu |
This table represents typical conditions for chiral amine separations and may require optimization for this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with sub-2 µm particles, leading to faster analysis times and improved resolution. researchgate.netlcms.cz This technique is increasingly popular for the analysis of pharmaceuticals and biogenic amines. helsinki.fimdpi.com
For polar compounds like amines, Hydrophilic Interaction Chromatography (HILIC) mode in UPLC is particularly effective. lcms.cz HILIC uses a polar stationary phase (e.g., amide) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. lcms.cz This allows for the retention and separation of highly polar analytes that are not well-retained in reversed-phase chromatography. lcms.cz The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) as a pre-column derivatization reagent is advantageous for UPLC analysis of amino acids and amines, as it forms stable derivatives that can be rapidly separated. researchgate.net
A representative UPLC-HILIC method for a polar amine might use the following conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Amide, 1.7 µm lcms.cz |
| Mobile Phase | Acetonitrile/Ammonium (B1175870) Formate Buffer researchgate.net |
| Detection | UV or Mass Spectrometry (MS) mdpi.com |
| Column Temperature | 55 °C researchgate.net |
This table illustrates a general UPLC-HILIC setup and would need specific adaptation for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. bre.comchemcoplus.co.jp For the analysis of amines, which can be challenging due to their polarity and potential for peak tailing, specialized columns are often employed. chemcoplus.co.jp Derivatization is a common strategy to increase the volatility and thermal stability of amines for GC analysis. helsinki.fi
The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a column. chemcoplus.co.jp The choice of the stationary phase is critical for achieving the desired selectivity. chemcoplus.co.jp For amine analysis, columns with phases designed to minimize interactions with the basic amine groups are preferred. chemcoplus.co.jp
A general GC method for volatile amines could be structured as follows:
| Parameter | Condition |
| Column | OPTIMA® 5 Amine or similar amine-specific column chemcoplus.co.jp |
| Carrier Gas | Helium, Hydrogen, or Nitrogen chemcoplus.co.jp |
| Injection Mode | Split or Splitless chemcoplus.co.jp |
| Temperature Program | A temperature gradient from a lower to a higher temperature chemcoplus.co.jp |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) chemcoplus.co.jp |
This table provides a general framework for a GC method for amines; specific parameters would need to be developed for this compound.
Ion Chromatography (IC)
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. iitk.ac.indiduco.com It is particularly effective for analyzing inorganic ions and organic acids, but can also be applied to amines, which are basic and can exist as cations. diduco.comshimadzu.com
In IC, separation is based on the affinity of the ions for an ion-exchange resin which constitutes the stationary phase. iitk.ac.in The mobile phase is an aqueous buffer solution (eluent). metrohm.com The pH of the mobile phase is a critical parameter as it influences the charge state of the analyte. shimadzu.com For amine analysis, a cation-exchange column would be used. shimadzu.com Detection is typically achieved by measuring the conductivity of the eluent. metrohm.com
Key components of an IC method for cationic species like protonated amines include:
| Parameter | Condition |
| Column | Cation-exchange column shimadzu.com |
| Eluent | Acidic buffer solution shimadzu.com |
| Detection | Suppressed or non-suppressed conductivity shimadzu.commetrohm.com |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min |
This table outlines the basic principles of an IC method for cations, which would need to be optimized for the specific analysis of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for qualitative analysis, such as monitoring reaction progress and assessing compound purity. ijrpc.comlibretexts.orgsigmaaldrich.com It operates on the same principle of separation as other chromatographic methods, involving a stationary phase coated on a plate and a mobile phase that moves up the plate by capillary action. libretexts.org
For the analysis of amino compounds, silica (B1680970) gel or cellulose (B213188) plates are commonly used as the stationary phase. researchgate.net A mixture of solvents is typically used as the mobile phase, and the composition can be optimized to achieve the best separation. researchgate.net After development, the separated spots are visualized, often by using a staining reagent like ninhydrin (B49086) for amines or by observing the plate under UV light if the compounds are UV-active. libretexts.orgresearchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. libretexts.org TLC can be used to monitor the synthesis of related pyrrolidine (B122466) derivatives. biorxiv.org
A typical TLC setup for an amine could be:
| Parameter | Condition |
| Stationary Phase | Silica gel or Cellulose plate researchgate.net |
| Mobile Phase | A mixture of a non-polar solvent, a polar solvent, and an acid or base (e.g., butanol/acetic acid/water) researchgate.net |
| Visualization | Ninhydrin spray or UV light libretexts.orgresearchgate.net |
This table describes a general TLC method for amino compounds. The specific mobile phase composition would need to be determined experimentally for optimal separation of this compound.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.orgusp.org It is known for its high efficiency, speed, and minimal sample consumption. sebia.com CE is suitable for the analysis of a wide range of molecules, including small ions, amino acids, and proteins. libretexts.orglcms.cz
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs in a buffer-filled capillary. usp.org The migration time of an analyte depends on its charge-to-size ratio and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution. libretexts.org For the analysis of amines, which are cationic at low pH, the separation is typically fast. researchgate.net The background electrolyte composition and pH are critical parameters that affect the separation. researchgate.net
For chiral separations, chiral selectors can be added to the background electrolyte to create a pseudostationary phase that interacts differently with the enantiomers of the analyte. researchgate.net
A general CE method for the analysis of a small basic molecule could be configured as follows:
| Parameter | Condition |
| Capillary | Fused silica capillary researchgate.net |
| Background Electrolyte | Acidic buffer (e.g., formic acid) researchgate.net |
| Applied Voltage | Typically 10-30 kV libretexts.org |
| Detection | UV or Mass Spectrometry (MS) researchgate.net |
This table provides a basic outline for a CE method. The specific conditions, especially the buffer composition and pH, would need to be optimized for this compound.
Mass Spectrometry (MS) for Molecular Identification and Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that separates components of a mixture by liquid chromatography before their detection by a mass spectrometer. For a compound like this compound, LC-MS would be the preferred method for analysis, especially in complex matrices like biological fluids or reaction mixtures. The technique can confirm the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. In studies of related pyrrolidine derivatives, LC-MS is routinely used to monitor reaction progress and confirm the mass of synthesized compounds. diva-portal.org For related compounds like 1-phenylpyrrolidin-3-amine (B101601), LC-MS has been used to determine purity and retention time. doi.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. While the free base of this compound might be amenable to GC-MS analysis, derivatization may be required to improve its volatility and chromatographic behavior. General fragmentation patterns for cyclic amines in GC-MS often involve alpha-cleavage (breaking the bond adjacent to the nitrogen atom), which is a characteristic fragmentation pathway that helps in structural identification. whitman.eduarizona.edu The molecular ion peak for amines is expected to have an odd mass, consistent with the nitrogen rule. whitman.edu
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For example, while specific HRMS data for this compound is not available, for related, more complex structures, HRMS is consistently used to confirm the calculated molecular formula to within a few parts per million, lending high confidence to the compound's identity. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC-MS, ideal for polar and non-volatile molecules like amines. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it excellent for molecular weight determination. In-source fragmentation can sometimes be observed, where the protonated molecule breaks apart in the ion source. For amine-containing compounds, a common fragmentation pathway is the loss of ammonia (B1221849) (NH₃). arizona.edu The degree of fragmentation can be controlled to elicit more structural information if needed (MS/MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons on the pyrrolidine ring.
Aromatic Region: The protons on the phenyl group would typically appear in the downfield region of the spectrum, approximately between 7.0 and 7.5 ppm. The splitting pattern of these signals would depend on the substitution, but a complex multiplet is expected for a monosubstituted phenyl ring.
Aliphatic Region: The protons on the pyrrolidine ring (CH and CH₂) would appear in the more upfield region, likely between 2.5 and 4.0 ppm. The exact chemical shifts and their splitting patterns (coupling) would provide detailed information about their relative positions (stereochemistry). For instance, the protons on the carbons bearing the phenyl group and the amine group (C3 and C4) would have characteristic shifts influenced by these substituents. The protons of the amino group (-NH₂) would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. In ¹³C NMR, non-equivalent carbon atoms produce distinct signals, with their chemical shifts (δ) providing insight into their electronic environment. savemyexams.com
For pyrrolidine-containing structures, the carbon atoms within the aliphatic ring typically resonate in the upfield region of the spectrum. Specifically, carbons adjacent to the amine nitrogen are deshielded and absorb about 20 ppm further downfield compared to their positions in a similar alkane structure. pressbooks.pub The carbons of the phenyl group appear in the downfield aromatic region, generally between 110 and 160 ppm. savemyexams.com The specific substitution pattern on the phenyl ring influences the chemical shifts of the aromatic carbons. The carbon atom bonded to the amino group also shows a characteristic chemical shift that reflects its local electronic environment.
Experimental data for a related compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows pyrrolidine ring carbons resonating at specific ppm values, which helps in assigning the carbon signals of this compound and its derivatives. rsc.org The chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). savemyexams.comrsc.org
Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Pyrrolidine Ring Carbons (sp³) | 25 - 70 |
| Phenyl Ring Carbons (sp²) | 110 - 160 |
| Carbonyl Carbon (in derivatives) | 190 - 220 |
This table is interactive. Click on the headers to sort.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within a molecule. Although ¹⁵N has a low natural abundance (0.37%), it yields sharp signals, making it valuable for structural analysis when detectable. huji.ac.il The chemical shift of a nitrogen atom is highly sensitive to its molecular environment, including hybridization, bonding, and solvent effects. huji.ac.ilnih.gov
For amine compounds, ¹⁵N NMR can help characterize the electronic state of the nitrogen atom. researchgate.net The chemical shifts can indicate the availability of the lone pair of electrons on the nitrogen. researchgate.net In the context of this compound, the pyrrolidine nitrogen and the primary amine nitrogen would exhibit distinct signals. The chemical shift values are typically referenced against a standard like liquid ammonia or nitromethane. huji.ac.il
Due to the low sensitivity of direct ¹⁵N NMR, more sensitive techniques like ¹H-¹⁵N heteronuclear correlation spectroscopy are often employed. huji.ac.il These two-dimensional NMR methods provide correlations between protons and their directly attached nitrogen atoms, enhancing detection and aiding in the assignment of nitrogen signals. colostate.edu The chemical environment, such as the polarity and hydrogen-bonding capability of the solvent, can significantly influence the ¹⁵N chemical shifts. nih.gov
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the analysis of organofluorine compounds. icpms.cznih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong NMR signals. nih.gov This technique is particularly useful for characterizing fluorinated derivatives of this compound.
The chemical shift range in ¹⁹F NMR is significantly broader than in ¹H NMR, which helps in resolving signals from different fluorine environments within a molecule. icpms.cznih.gov The introduction of fluorine atoms into a molecule, such as on the phenyl ring of this compound, can be monitored effectively using ¹⁹F NMR. The chemical shifts and coupling constants (J-coupling) between fluorine and hydrogen (¹H-¹⁹F) or between different fluorine atoms (¹⁹F-¹⁹F) provide valuable structural information. icpms.cz For instance, derivatization with fluorine-containing reagents can be used to analyze compounds by ¹⁹F NMR. researchgate.net
In studies of fluorinated compounds, ¹⁹F NMR has been used to confirm the incorporation of fluorine and to determine the yields of reactions producing fluorinated products. rsc.org
Two-Dimensional NMR Techniques (e.g., HMBC)
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially for complex molecules like this compound. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). blogspot.comcolumbia.edu
This long-range connectivity information is crucial for assembling molecular fragments and for assigning the signals of non-protonated carbons, such as quaternary carbons in the phenyl ring or substituted carbons in the pyrrolidine ring. blogspot.comnih.gov The intensity of the correlation peaks in an HMBC spectrum depends on the magnitude of the long-range coupling constants. columbia.edunih.gov
By combining data from HMBC with other 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), which shows one-bond proton-carbon correlations, a detailed and accurate structural map of the molecule can be constructed. columbia.eduresearchgate.netresearchgate.net These techniques are essential for confirming the regiochemistry and stereochemistry of substituted pyrrolidines. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. libretexts.org
For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine and aromatic moieties:
N-H Stretching: Primary amines (like the 3-amino group) typically show a pair of absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.pub Secondary amines (like the pyrrolidine nitrogen, if it were protonated or part of a secondary amine structure) show a single band in a similar region. pressbooks.pubspectroscopyonline.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring appear just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H Stretching: The C-H bonds of the pyrrolidine ring show stretching absorptions just below 3000 cm⁻¹. libretexts.org
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and pyrrolidine ring are typically found in the 1020-1200 cm⁻¹ range.
Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the phenyl group appear in the 1600-1450 cm⁻¹ region. libretexts.org
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. masterorganicchemistry.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Pyrrolidine Ring | C-H Stretch | < 3000 |
| Amine | C-N Stretch | 1020 - 1200 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
This table is interactive. Click on the headers to sort.
Sample Preparation and Derivatization for Analytical Methods
Extraction and Separation from Matrices
The isolation and purification of this compound and its derivatives from reaction mixtures or biological matrices are critical steps prior to analytical characterization. The methods employed depend on the properties of the compound and the nature of the matrix.
Liquid-liquid extraction is a common technique used to separate amines from aqueous solutions. researchgate.net The pH of the aqueous phase can be adjusted to control the protonation state of the amine, thereby influencing its solubility in organic solvents. For example, by making the aqueous solution basic, the amine can be deprotonated and extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate. researchgate.netmdpi.com Subsequent washing of the organic phase with brine can help remove residual water before drying and concentration. researchgate.netdiva-portal.org
In some cases, purification may involve precipitation. diva-portal.org For compounds that are difficult to isolate as free amines, conversion to a salt (e.g., an HCl salt) can facilitate handling and purification. diva-portal.org The choice of solvent system is crucial for effective extraction and to avoid issues like emulsion formation. diva-portal.orggoogle.com For complex mixtures, chromatographic techniques such as column chromatography are often necessary to achieve high purity. rsc.org
Sample Clean-up and Concentration
Effective analysis of this compound from complex matrices necessitates robust sample clean-up and concentration procedures to remove interfering substances and enhance analyte signal. The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method. Common approaches include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). phenomenex.comlibretexts.org
Liquid-Liquid Extraction (LLE)
LLE is a fundamental separation technique that partitions compounds between two immiscible liquid phases, typically an aqueous solution and an organic solvent. longdom.orgsyrris.com The separation is governed by the relative solubility of the analyte in each phase. phenomenex.comlongdom.org For a basic compound like this compound, pH adjustment of the aqueous phase is a critical step. By adjusting the pH, the charge state of the amine can be controlled, thereby manipulating its solubility.
Extraction of Basic Compounds : To extract the basic this compound into an organic layer, the aqueous sample is made alkaline (high pH) to ensure the amine is in its neutral, unprotonated form. libretexts.org This increases its affinity for less polar organic solvents like methylene (B1212753) chloride, ethyl acetate, or chloroform. longdom.orggoogle.com Conversely, to remove acidic or neutral impurities from the organic phase, the organic extract can be washed with an acidic aqueous solution (low pH). This protonates the this compound, rendering it water-soluble and retaining it in the aqueous phase while impurities remain in the organic solvent. libretexts.org This process can be repeated to improve purity. longdom.org After extraction, the organic solvent is typically evaporated to concentrate the purified analyte. libretexts.org
Solid-Phase Extraction (SPE)
SPE has become a popular alternative to LLE for sample clean-up and concentration due to its efficiency, selectivity, and reduced solvent consumption. ukm.my The technique involves passing a liquid sample through a solid sorbent material, which retains the analyte or the interferences. The analyte is then eluted with a small volume of a different solvent. restek.com
Several types of SPE sorbents can be employed for the clean-up of samples containing pyrrolidine derivatives. The selection is based on the interaction mechanism between the sorbent, the analyte, and the matrix components.
Reversed-Phase SPE : Sorbents like C18-bonded silica are used to retain non-polar compounds from a polar (aqueous) sample matrix. ukm.my For amine analysis, this is often suitable for retaining the analyte after it has been derivatized or when it is in its neutral form.
Normal-Phase SPE : Sorbents such as silica or Florisil are polar and are used to retain polar compounds from a non-polar organic solvent. americanlaboratory.comepa.gov
Ion-Exchange SPE : This is highly effective for charged species like amines. Cation-exchange sorbents can retain the protonated form of this compound from a sample, allowing neutral and anionic interferences to be washed away. The analyte is then eluted by changing the pH or increasing the ionic strength of the eluting solvent.
Mixed-Mode SPE : These sorbents combine two types of retention mechanisms, such as reversed-phase and ion-exchange, providing enhanced selectivity for complex samples.
Polymeric Sorbents : Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective for a wide range of compounds and have been used for the analysis of other pyrrolidine derivatives. nih.gov
QuEChERS : Standing for Quick, Easy, Cheap, Effective, Rugged, and Safe, QuEChERS is a sample preparation approach that involves an extraction and salting-out step followed by dispersive SPE (dSPE) for clean-up. restek.comsigmaaldrich.comscispec.co.th In dSPE, a small amount of sorbent is added to the extract. restek.com For amine analysis, Primary Secondary Amine (PSA) sorbent is commonly used to remove organic acids and other acidic interferences from the sample extract. restek.comamericanlaboratory.com
Table 1: Comparison of Sample Clean-up and Concentration Techniques
| Technique | Principle | Common Solvents/Sorbents | Advantages | Considerations for this compound |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. longdom.org | Water, Methylene Chloride, Ethyl Acetate, Chloroform. longdom.orggoogle.com | Simple, effective for initial purification. longdom.org | Requires pH control to manage the amine's charge state and solubility. libretexts.org |
| Solid-Phase Extraction (SPE) | Selective retention of analyte or interferences on a solid sorbent. restek.com | C18, Silica, Ion-Exchange Resins, Polymeric Sorbents (e.g., Oasis HLB). ukm.mynih.gov | High recovery, reduced solvent use, potential for automation. ukm.my | Ion-exchange or mixed-mode sorbents are ideal for selectively retaining the charged amine. |
| QuEChERS with dSPE | Extraction followed by clean-up using dispersive sorbents. restek.comsigmaaldrich.com | Acetonitrile for extraction; PSA, C18, MgSO₄ for dSPE clean-up. restek.comamericanlaboratory.com | Fast, simple, and uses minimal materials. restek.com | PSA sorbent is effective for removing acidic matrix interferences. restek.comamericanlaboratory.com |
Chemical Derivatization for Analysis
Chemical derivatization is a crucial step in the analysis of many amines, including this compound, particularly for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov The process involves reacting the analyte with a derivatizing agent to form a new compound (a derivative) with properties more suitable for analysis. iu.edu Key goals of derivatization include increasing volatility and thermal stability for GC, enhancing detection by adding a chromophore or fluorophore for LC, and improving chromatographic peak shape and resolution. libretexts.orgresearchgate.netddtjournal.com
Derivatization for Gas Chromatography (GC)
For GC analysis, derivatization is employed to decrease the polarity of amines and make them more volatile and thermally stable. nih.gov As a compound containing both primary and secondary amine functionalities (depending on the specific isomer and context, though the name implies a primary amine at position 3 and a secondary amine in the pyrrolidine ring), this compound can be targeted by several classes of reagents.
Acylation : This involves replacing the active hydrogen on the amine with an acyl group. researchgate.net Fluorinated acylating agents like Trifluoroacetic Anhydride (B1165640) (TFAA) or N-methylbistrifluoroacetamide (MBTFA) are common. iu.edugcms.cz The resulting derivatives are more volatile and are highly responsive to electron capture detectors (ECD), enabling trace-level analysis. gcms.cz
Silylation : This is the most common derivatization method for GC, where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive towards amines, alcohols, and amides, reducing their polarity and hydrogen-bonding capacity, which leads to improved volatility and chromatographic performance. libretexts.orgfujifilm.com The resulting derivatives often provide characteristic mass spectra useful for structural confirmation in GC-MS. fujifilm.com
Alkylation : This method introduces an alkyl group to the amine. While less common for simple amines than acylation or silylation, it is a valid strategy for certain applications. gcms.cz
Derivatization for Liquid Chromatography (LC)
In LC, derivatization is typically performed to enhance detection sensitivity and selectivity, especially when using UV-Visible or fluorescence detectors. libretexts.orgddtjournal.com Since amines often lack strong chromophores, "tagging" them with a suitable reagent is necessary. libretexts.org This can be done before (pre-column) or after (post-column) chromatographic separation. rsc.org
Dansyl Chloride (DNS-Cl) : This is one of the most frequently used reagents for the HPLC analysis of primary and secondary amines. rsc.org It reacts with amines to form highly fluorescent dansyl-amides, which can be detected with high sensitivity. rsc.orgnih.gov It is known for its efficiency and the good stability of its derivatives. rsc.org
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) : FMOC-Cl is another effective agent that reacts with primary and secondary amines to produce derivatives with strong UV absorbance and fluorescence. libretexts.org It is widely used for the analysis of amino acids and biogenic amines. libretexts.orgrsc.org
o-Phthalaldehyde (OPA) : OPA is a popular fluorogenic reagent that reacts specifically with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. libretexts.orgnih.gov
Phenyl Isothiocyanate (PIT) : This reagent reacts with both primary and secondary amines to form phenylthiourea (B91264) derivatives. rsc.orgscribd.com These derivatives have strong UV absorbance, making them suitable for HPLC-UV analysis. rsc.orgscribd.com
Benzoyl Chloride : An inexpensive and widely used reagent that forms stable, UV-absorbing benzoyl derivatives with primary and secondary amines. rsc.org
Table 2: Common Derivatization Reagents for Amine Analysis
| Reagent | Abbreviation | Target Groups | Analytical Technique | Benefit of Derivative |
|---|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary/Secondary Amines, Hydroxyls fujifilm.com | GC-MS | Increases volatility and thermal stability; characteristic mass spectra. libretexts.orgfujifilm.com |
| Trifluoroacetic Anhydride | TFAA | Primary/Secondary Amines gcms.cz | GC-ECD/MS | Increases volatility; high ECD sensitivity. gcms.cz |
| Dansyl Chloride | DNS-Cl | Primary/Secondary Amines rsc.org | LC-Fluorescence/MS | Highly fluorescent; enhances ionization for MS. rsc.orgnih.gov |
| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Primary/Secondary Amines libretexts.org | LC-Fluorescence/UV | Strong UV absorbance and fluorescence. libretexts.org |
| o-Phthalaldehyde | OPA | Primary Amines (with thiol) libretexts.org | LC-Fluorescence | Forms highly fluorescent products. libretexts.orgnih.gov |
| Phenyl Isothiocyanate | PIT | Primary/Secondary Amines rsc.orgscribd.com | LC-UV | Forms stable, UV-absorbing derivatives. rsc.orgscribd.com |
| Benzoyl Chloride | - | Primary/Secondary Amines rsc.org | LC-UV | Forms stable, UV-absorbing derivatives; inexpensive. rsc.org |
Research Applications and Utility in Chemical Science
Role as Synthetic Intermediates in Organic Synthesis
The 4-phenylpyrrolidin-3-amine scaffold serves as a crucial building block, or synthetic intermediate, for the construction of more complex molecular architectures. Its inherent structure is particularly useful for creating a variety of heterocyclic compounds. For instance, derivatives such as 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones and 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids have been synthesized using itaconic acid derivatives as starting points. researchgate.netmdpi.com The process often involves multiple steps, including cyclization and amidation, to yield functionalized pyrimidines that are of special interest as building blocks for drug discovery. researchgate.net The ability of the compound to undergo further reactions makes it a valuable intermediate for creating molecules with potential therapeutic applications. A key synthetic advantage of the pyrrolidine (B122466) nucleus is that it allows for rapid structure-activity relationship (SAR) studies through straightforward reactions like acylation. nih.gov
Use as Reference Standards in Analytical Chemistry
In analytical chemistry, high-purity compounds are essential for the validation of analytical methods, quality control, and identification of substances. Companies specializing in analytical reference materials offer a wide range of products, including pharmaceutical impurities and their metabolites, which are tested to meet high-quality standards and are often certified under ISO guidelines. hpc-standards.comlgcstandards.com Compounds like this compound and its derivatives are available as analytical standards. cymitquimica.com These standards are used in techniques such as chromatography and spectroscopy to ensure the accuracy and reliability of analytical data in research and industrial settings.
Contribution to Medicinal Chemistry Research
The pyrrolidine ring is a prominent scaffold in medicinal chemistry, valued for its three-dimensional structure, stereochemical possibilities, and ability to explore pharmacophore space effectively. researchgate.netnih.gov The this compound framework is a key component in the quest for new therapeutic agents.
The this compound scaffold has been instrumental in the development of a variety of novel compounds with demonstrated biological activity. Researchers have successfully synthesized derivatives that show potential in treating a range of conditions.
Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonists: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists. nih.gov One such compound exhibited a high binding affinity (Ki = 2.3 nM) and showed efficacy in animal models, suggesting potential for the development of treatments for obesity and related disorders. nih.gov
Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonists: In the field of immunology, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been discovered as selective and orally active RORγt inverse agonists. nih.govresearchgate.net These compounds are designed to inhibit the production of IL-17, a cytokine implicated in autoimmune diseases. nih.govresearchgate.net Optimization of this series led to a compound that demonstrated significant efficacy in a mouse model of acanthosis. nih.gov
Anticonvulsant and Nootropic Agents: Researchers have designed and synthesized new 4-phenylpyrrolidone derivatives based on racetam structures, which are known to combine nootropic (cognitive-enhancing) and anticonvulsant activities. researchgate.net
Other Potential Therapeutic Agents: The versatility of the scaffold is further demonstrated by the creation of compounds like CHEMBL392697, a pyrimidine-pyrrolidine hybrid, and CHEMBL3480183, which features a thiazolamine core connected to the pyrrolidine ring. ontosight.aiontosight.ai While their specific biological activities require further investigation, their structures are similar to other known biologically active molecules, indicating their potential in areas such as neuroscience, oncology, or infectious diseases. ontosight.aiontosight.ai
Table 1: Examples of Biologically Active Compounds Derived from the this compound Scaffold
| Compound Class/Example | Target/Activity | Therapeutic Area | Reference(s) |
|---|---|---|---|
| 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives | Melanin-Concentrating Hormone Receptor-1 (MCH-R1) Antagonist | Obesity, Metabolic Disorders | nih.gov |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives | Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonist | Autoimmune Diseases | nih.govresearchgate.net |
| 4-Phenylpyrrolidone derivatives | Anticonvulsant and Nootropic Activity | Epilepsy, Cognitive Disorders | researchgate.net |
The this compound structure serves as an exemplary scaffold in drug discovery, providing a robust framework that medicinal chemists can systematically modify to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netontosight.ai The non-planar nature of the pyrrolidine ring offers a three-dimensional diversity that is often advantageous for specific interactions with biological targets compared to flat aromatic rings. researchgate.netnih.gov
A notable example of its use as a scaffold is in the structure-based design of RORγt inverse agonists. nih.govresearchgate.net Researchers intentionally replaced a cyclopentane (B165970) ring in an earlier compound with the pyrrolidine ring of this compound. nih.gov This "cyclopentane-to-pyrrolidine-switch" offered a key advantage: the pyrrolidine nitrogen provided a convenient vector for rapid chemical modification, facilitating extensive structure-activity relationship (SAR) studies. nih.gov Through these studies, which involved creating a series of amides at the nitrogen position, critical structural elements were identified that led to compounds with high selectivity and improved in vivo properties. nih.govresearchgate.net
Development of Novel Biologically Active Compounds
Applications in Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a library, for high-throughput screening. copbela.orgiipseries.org The this compound scaffold is well-suited for this approach.
A parallel solution-phase synthesis has been developed to create a library of 24 different 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.com This method involved a multi-step synthesis of key carboxylic acid intermediates, which were then reacted in parallel with a series of 12 different aliphatic amines to produce the final library of carboxamides in good yields and high purity. mdpi.comresearchgate.net Such approaches significantly accelerate the drug discovery process by providing a diverse set of compounds for biological screening, increasing the probability of finding novel, active molecules. copbela.org
Utility as Organocatalysts
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral amines, particularly those based on the pyrrolidine scaffold, are among the most successful classes of organocatalysts, especially for asymmetric reactions that produce a specific stereoisomer of the product. mdpi.com
The this compound structure, as a chiral 1,2-diamine, is a precursor for creating bifunctional organocatalysts. For example, chiral 1,2-diamines have been used to prepare thiourea-type organocatalysts. researchgate.netub.edu These catalysts are highly effective in promoting asymmetric Michael addition reactions with very low catalyst loadings. researchgate.net The success of these catalysts often relies on a bifunctional activation mechanism, where one part of the catalyst (e.g., the amine) activates one reactant while another part (e.g., the thiourea (B124793) group) activates the other through hydrogen bonding. mdpi.com Furthermore, enzymes like ω-transaminases have been used in dynamic kinetic resolutions to synthesize enantiomerically enriched 4-phenylpyrrolidin-2-ones, highlighting the value of the aminopyrrolidine motif in biocatalytic approaches to chiral molecules. mdpi.comresearchgate.net
Investigations in Materials Science
The unique structural characteristics of the this compound scaffold, featuring a pyrrolidine ring, a phenyl group, and an amine functionality, have prompted its consideration in various materials science applications. The presence of heteroatoms (nitrogen) and an aromatic ring makes it a candidate for studies involving metal surface interactions, particularly in the prevention of corrosion.
Corrosion Inhibition Studies
While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available literature, research on structurally related pyrrolidone and other amine derivatives provides a strong basis for its potential efficacy. Organic compounds containing nitrogen, oxygen, and sulfur atoms, along with aromatic rings, are well-established as effective corrosion inhibitors for metals like mild steel in acidic environments. najah.eduresearchgate.net The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.edu
The mechanism of inhibition generally involves the sharing of electrons between the heteroatoms (in this case, the nitrogen of the amine and the pyrrolidine ring) and the vacant d-orbitals of the iron atoms on the steel surface. The phenyl group can further enhance this interaction through π-electron stacking. This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bond formation), and often a combination of both. The Langmuir adsorption isotherm model is frequently used to describe this process. najah.eduresearchgate.net
Investigations into pyrrolidone derivatives have demonstrated their effectiveness in protecting steel. For instance, diethyl 2-(2-oxopyrrolidin-1-yl) ethyl phosphonate (B1237965) has been shown to act as a cathodic inhibitor for steel in sulfuric acid, with its inhibition efficiency increasing with concentration. najah.eduresearchgate.net Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are standard methods to evaluate the performance of these inhibitors. najah.edufrontiersin.org PDP studies reveal whether an inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). najah.edufrontiersin.org EIS measurements provide information on the charge transfer resistance (Rct); an increase in Rct upon addition of the inhibitor signifies a decrease in the corrosion rate. researchgate.netfrontiersin.org
Given these principles, this compound is a promising candidate for corrosion inhibition studies. Its amine and pyrrolidine nitrogen atoms can serve as active centers for adsorption on a metal surface. The phenyl group can contribute to a more stable and compact protective layer.
Table 1: Corrosion Inhibition Data for Structurally Related Amine/Pyrrolidone Derivatives
| Compound/Inhibitor | Metal/Medium | Max. Inhibition Efficiency (%) | Method(s) Used | Type of Inhibitor | Reference |
| Diethyl 2-(2-oxopyrrolidin-1-yl) ethyl phosphonate (P1) | Steel / 0.5 M H₂SO₄ | 86 at 5x10⁻³ M | Weight Loss, EIS, PDP | Cathodic | najah.eduresearchgate.net |
| Imidazo[1,2-a] pyrimidine (B1678525) derivatives (OPIP) | Mild Steel / 1 M HCl | 91.9 at 0.1 mmol L⁻¹ | Weight Loss, EIS, PDP | Mixed-type | frontiersin.org |
| Pyrrolidone derivatives (P5) | Steel / H₂SO₄ | 89 at 5x10⁻³ M | EIS, PDP | Cathodic | researchgate.net |
Tools for Investigating Biological Systems
The this compound scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as a valuable tool for investigating complex biological systems, particularly the central nervous system (CNS). smolecule.commdpi.com Its derivatives are frequently employed to probe receptor-ligand interactions, elucidate signaling pathways, and serve as templates for the development of novel therapeutic agents. smolecule.comresearchgate.net
The biological relevance of phenylpyrrolidine derivatives is often linked to their structural similarity to endogenous neurotransmitters, allowing them to interact with various receptors, ion channels, and transporters. smolecule.com The pyrrolidine ring provides a rigid framework that, when combined with the phenyl group and the strategically placed amine, allows for specific stereochemical presentations that can be fine-tuned to achieve desired biological activity and selectivity. researchgate.net
Research has shown that derivatives of this scaffold can modulate the activity of key neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways. smolecule.com For instance, rac-(3R,5R)-5-phenylpyrrolidin-3-ol hydrochloride, a related compound, has been studied for its potential to affect mood and cognition through these interactions. smolecule.com Furthermore, phenylpyrrolidine derivatives have been investigated for their ability to bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as agonists. semanticscholar.org Such compounds are instrumental in studying the structure and function of these receptors, which are implicated in learning, memory, and addiction. semanticscholar.org
The utility of these compounds extends to the development of agents with specific neurological effects. For example, derivatives of 4-phenylpyrrolidone have been synthesized and evaluated for anticonvulsant and nootropic (cognitive-enhancing) activities. researchgate.net One such derivative, the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, demonstrated potent anticonvulsant effects. researchgate.net Another study on potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate showed its potential for restoring cognitive functions after ischemic brain injury by reducing neurological deficits and anxiety in animal models. mdpi.com These studies highlight how systematic structural modifications to the this compound core can yield powerful tools for dissecting the molecular underpinnings of neurological function and disease.
Table 2: Investigational Applications of Structurally Related Phenylpyrrolidine Derivatives in Biological Systems
| Compound Derivative | Biological System/Target Investigated | Key Finding/Application | Reference(s) |
| rac-(3R,5R)-5-Phenylpyrrolidin-3-ol hydrochloride | Neurotransmitter systems (Serotonin, Dopamine) | Potential modulator of mood and cognition; serves as a research tool for studying neurotransmitter interactions. | smolecule.com |
| Phenylpyrrolidine ether derivatives | Human α4β2 nicotinic acetylcholine receptors (nAChRs) | Act as high-affinity agonists, useful for probing the orthosteric binding site of nAChRs. | semanticscholar.org |
| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Central Nervous System (in vivo mouse models) | Exhibited potent anticonvulsant and nootropic activity, surpassing reference drugs in certain tests. | researchgate.net |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Ischemic stroke model in rats | Reduced neurological deficit and improved cognitive function, suggesting neuroprotective features. | mdpi.com |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | Retinoid-related orphan nuclear receptor γt (RORγt) | Selective inverse agonists of RORγt, demonstrating a potential strategy for treating autoimmune diseases. | researchgate.net |
| N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives | Maximal Electroshock Seizure (MES) test in mice | Showed significant anticonvulsant activity with low neurotoxicity. | rroij.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-Phenylpyrrolidin-3-amine?
- Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazinium salts in alcoholic solvents (e.g., methanol or ethanol) can facilitate the formation of pyrrolidine-3-amine derivatives via cyclization. Reaction conditions such as temperature (60–80°C) and solvent polarity significantly influence yield. Purification often involves recrystallization from acetonitrile or ethyl acetate .
- Example Protocol:
- React 3-aryl-2-(aminomethylen)propannitrile derivatives with hydrazinium salts in alcohol (C1–C3).
- Filter, evaporate solvent, and recrystallize the crude product.
- Confirm purity via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer:
- 1H/13C NMR: Identifies amine protons (δ 1.5–2.5 ppm for pyrrolidine NH) and aromatic protons (δ 6.8–7.5 ppm for phenyl groups). For example, tertiary amine protons in pyrrolidine derivatives resonate near δ 2.8–3.2 ppm .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ for C11H14N2: m/z 175.1235) .
- IR Spectroscopy: Detects N-H stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Answer:
- Ventilation: Use fume hoods to avoid inhalation.
- Protective Equipment: Wear nitrile gloves and goggles.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Consult a physician immediately .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity?
- Answer: Enantiomers of pyrrolidin-3-amine derivatives exhibit distinct binding affinities. For example, (3R,4S)-configured analogs show enhanced interaction with CNS targets due to spatial compatibility with chiral binding pockets. Resolution via chiral HPLC or asymmetric synthesis (e.g., using chiral auxiliaries) is critical for activity studies .
- Case Study: The (3R,4S)-isomer of a related compound demonstrated 10-fold higher receptor affinity than its enantiomer .
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while acetonitrile enhances recrystallization efficiency .
- Catalysis: Pd/C or CuI accelerates coupling reactions (e.g., aryl halide amination) .
- Temperature Control: Maintaining 70–80°C prevents side reactions (e.g., over-alkylation) .
- Yield Comparison Table:
| Reaction Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Hydrazinium salt + nitrile | Ethanol | None | 61 |
| Aryl halide amination | DMF | Pd/C | 89 |
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Answer: Single-crystal X-ray diffraction determines bond angles, torsion angles, and hydrogen bonding. For example, torsion angles (e.g., C14–C15–C16–F1 ≈ -179.7°) confirm planar aromatic systems, while deviations indicate steric strain .
- Key Parameters:
- Bond lengths: C-N (1.47 Å), C-C (1.39 Å).
- Dihedral angles: Pyrrolidine-phenyl plane ≈ 85° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
